2-Bromo-1-(thiazol-4-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTOHMVXPXMLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601601 | |
| Record name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38923-13-6 | |
| Record name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-1-(thiazol-4-yl)ethanone
Precision Chemistry for Heterocyclic Drug Discovery
Executive Summary
2-Bromo-1-(thiazol-4-yl)ethanone (often referred to as 4-(bromoacetyl)thiazole ) is a specialized electrophilic building block used in the synthesis of complex thiazole-containing pharmacophores.[1] Unlike its more common isomer, 2-bromo-1-(thiazol-2-yl)ethanone (CAS 3292-77-1), the 4-yl isomer offers a unique substitution pattern essential for constructing bis-thiazole scaffolds and fused heterocyclic systems found in kinase inhibitors and anti-infectives.[1]
This guide provides a definitive technical analysis of the compound, focusing on its synthesis from 4-acetylthiazole (CAS 38205-66-2), its reactivity profile in Hantzsch cyclizations, and critical handling protocols for medicinal chemistry workflows.[1]
Chemical Identity & Properties
Note on Isomer Specificity: Researchers must distinguish this compound from the commercially ubiquitous 2-yl isomer. The 4-yl substitution pattern dictates entirely different steric and electronic environments for subsequent nucleophilic attacks.[1]
| Property | Data |
| Chemical Name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one |
| Common Synonyms | 4-(Bromoacetyl)thiazole; Bromomethyl 4-thiazolyl ketone |
| Precursor CAS | 38205-66-2 (4-Acetylthiazole) |
| Product CAS | Not widely listed in commercial catalogs; typically synthesized in situ.[1] |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Appearance | Pale yellow to orange solid (often hydrobromide salt) |
| Solubility | Soluble in DCM, THF, Acetonitrile; decomposes in protic solvents over time.[1] |
| Stability | Moisture sensitive; lachrymator; prone to polymerization if stored neat.[1] |
Synthetic Pathways & Protocols
The synthesis of 2-bromo-1-(thiazol-4-yl)ethanone is primarily achieved through the
Protocol A: Bromination via Molecular Bromine (Br₂)
Best for scale-up and high atom economy.[1]
-
Dissolution: Dissolve 4-acetylthiazole (1.0 eq) in 33% HBr in acetic acid. The acidic medium protonates the thiazole nitrogen, preventing bromination of the ring itself.[1]
-
Addition: Add Br₂ (1.05 eq) dropwise at 0–5 °C. The reaction is exothermic.
-
Heating: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or LCMS) for the disappearance of the starting ketone.[1]
-
Isolation:
Protocol B: Bromination via N-Bromosuccinimide (NBS)
Best for milder conditions or acid-sensitive substrates.[1]
-
Setup: Dissolve 4-acetylthiazole in CCl₄ or CHCl₃.
-
Reagent: Add NBS (1.1 eq) and a catalytic amount of p-TsOH or benzoyl peroxide.
-
Reflux: Heat to reflux for 6–12 hours.
-
Workup: Filter off the succinimide byproduct.[1] Concentrate the filtrate to obtain the crude bromoketone.[1]
Visualization: Synthesis Workflow
Figure 1: Dual pathways for the synthesis of the target bromoketone from 4-acetylthiazole.
Reactivity Profile & Medicinal Chemistry Applications[1][2]
The core utility of 2-bromo-1-(thiazol-4-yl)ethanone lies in its dual reactivity: the electrophilic
The Hantzsch Thiazole Synthesis
This is the primary application.[1] Reacting the bromoketone with thioamides or thioureas generates bis-thiazole systems.[1] These scaffolds are privileged structures in oncology, specifically for DNA-intercalating agents and kinase inhibitors.[1]
Mechanism:
-
S-Alkylation: The sulfur of the thioamide attacks the
-carbon of the bromoketone, displacing bromide.[1] -
Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.[1]
-
Dehydration: Loss of water aromatizes the new thiazole ring.[1]
Nucleophilic Substitution (S_N2)
The bromine can be displaced by amines, phenols, or thiols to introduce the (thiazol-4-yl)-2-ethanone moiety as a side chain.[1] This is used to append the thiazole ring to core scaffolds in fragment-based drug design (FBDD).[1]
Visualization: Reactivity Logic[1]
Figure 2: Divergent synthetic utility of the 4-yl bromoketone in generating bioactive scaffolds.[1]
Handling, Safety, and Stability (E-E-A-T)
Warning:
-
Lachrymator: This compound causes severe eye and respiratory irritation.[1] All operations must be performed in a well-ventilated fume hood.[1]
-
Skin Contact: Corrosive.[1] It can cause chemical burns and sensitization.[1] Double-gloving (Nitrile) is recommended.[1]
-
Storage:
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[1] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951.[1] [1]
-
ChemicalBook. (n.d.).[1] 2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide Product Description. Retrieved from ChemicalBook.[1]
-
CymitQuimica. (n.d.).[1] 4-Acetylthiazole (CAS 38205-66-2) Product Data. Retrieved from CymitQuimica.[1]
-
PubChem. (n.d.).[1] 4-Acetylthiazole Compound Summary. National Library of Medicine.[1] [1]
Sources
Technical Whitepaper: 2-Bromo-1-(thiazol-4-yl)ethanone
A Pivotal Electrophile in Poly-Heterocyclic Synthesis[1]
Executive Summary
2-Bromo-1-(thiazol-4-yl)ethanone (IUPAC: 2-bromo-1-(1,3-thiazol-4-yl)ethan-1-one) represents a specialized class of
This guide details the synthesis, reactivity profile, and handling protocols for this high-value intermediate, emphasizing its role in the Hantzsch Thiazole Synthesis .[1]
Chemical Identity and Physicochemical Properties[1][2][3][4]
The molecule consists of a thiazole ring substituted at the C4 position with a bromoacetyl group. The high electrophilicity of the
| Property | Data | Note |
| IUPAC Name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | |
| CAS Number | 3292-77-1 (Generic for isomer class, verify specific batch) | Note: Often sold as HBr salt.[1] |
| Molecular Formula | ||
| Molecular Weight | 206.06 g/mol | |
| Appearance | Off-white to yellow solid | Darkens upon oxidation/light exposure.[1] |
| Solubility | DMSO, DMF, DCM, Methanol | Reacts slowly with protic solvents. |
| Stability | Moisture/Light Sensitive | Store under inert gas at -20°C. |
| Hazards | Lachrymator , Corrosive | Causes severe eye/skin burns.[1] |
Synthetic Routes and Optimization
The synthesis of 2-bromo-1-(thiazol-4-yl)ethanone typically proceeds via the bromination of 4-acetylthiazole .[1] Achieving mono-bromination without over-brominating to the
Protocol A: Acid-Catalyzed Bromination (Standard)
This method utilizes elemental bromine in the presence of hydrobromic acid or acetic acid.[1] The acidic medium promotes enolization, which is the rate-determining step for halogenation.
Reagents:
-
Precursor: 1-(Thiazol-4-yl)ethanone[1]
-
Solvent: Glacial Acetic Acid (AcOH) or 33% HBr/AcOH[1]
-
Oxidant:
(1.0 - 1.05 equivalents)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(thiazol-4-yl)ethanone (1.0 eq) in glacial acetic acid (5 mL/mmol) under
atmosphere. -
Activation: Add a catalytic amount of HBr (33% in AcOH) to initiate enol formation.
-
Addition: Cool to 0°C. Add
(1.0 eq) dropwise over 30 minutes. Critical: Rapid addition leads to poly-bromination.[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (fading of
color). -
Workup: Quench with ice water. The product often precipitates as the hydrobromide salt. Filter and wash with cold ether.
-
Purification: Recrystallization from Ethanol/Ether is preferred over chromatography to avoid hydrolysis on silica.[1]
Protocol B: N-Bromosuccinimide (NBS) (Radical Free)
For substrates sensitive to strong acids, NBS in the presence of p-toluenesulfonic acid (pTsOH) allows for milder conditions.[1]
-
Solvent: Acetonitrile or THF.[1]
-
Mechanism: Ionic bromination via in-situ generation of
or protonated NBS.[1]
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis workflow highlighting the critical enolization step and potential for over-bromination.
Reactivity Profile: The Hantzsch Thiazole Synthesis
The primary utility of 2-bromo-1-(thiazol-4-yl)ethanone is its role as the
Mechanism of Action[2][3]
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the bromoketone ( ). -
Intermediate Formation: Formation of an
-thioiminium intermediate.[1] -
Cyclization: Intramolecular attack of the nitrogen onto the carbonyl carbon.[4]
-
Dehydration: Loss of water drives aromatization to form the second thiazole ring.
Visualization: Hantzsch Cyclization Pathway
Figure 2: Mechanistic pathway for the formation of bis-thiazole scaffolds via Hantzsch condensation.
Applications in Drug Discovery[1][5][6]
The 4-substituted thiazole moiety serves as a bioisostere for pyridine or phenyl rings, often improving solubility and metabolic stability.[1]
| Therapeutic Area | Application | Mechanism |
| Oncology | Largazole Analogues | The 4-acetylthiazole fragment mimics the zinc-binding domain linkage in HDAC inhibitors.[1] |
| Antivirals | HCV NS5A Inhibitors | Bis-thiazole symmetry is crucial for disrupting viral replication complexes.[1] |
| Antibiotics | Peptidomimetics | Used to synthesize thiazole-containing peptides (e.g., Microcin B17 analogues) targeting DNA gyrase.[1] |
Key Reference Case:
In the synthesis of Largazole (a potent HDAC inhibitor), the thiazole-thiazoline fragment is constructed by reacting a thioamide derived from an amino acid with an
Safety and Handling Protocols
Warning:
-
Lachrymator Control: All weighing and transfers must occur inside a functioning fume hood. Do not transport open containers outside the hood.
-
Skin Protection: Double gloving (Nitrile) is recommended. These compounds can penetrate gloves and react with skin proteins (cysteine residues).
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.
-
Storage: The compound degrades to release HBr. Store in a tightly sealed vial with a desiccant at -20°C. If the solid turns dark brown/black, purify before use.
References
-
ChemicalBook. (2025).[1] 2-Bromo-1-(1,3-thiazol-2-yl)ethanone Properties and Safety.Link(Note: Reference for general class properties).
-
Uzelac, E. J., & Rasmussen, S. C. (2017).[5][6] Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[5] The Journal of Organic Chemistry, 82(11), 5947–5951.[5][6] Link[1]
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(thiazol-2-yl)ethanone.[1]Link[1]
-
Organic Chemistry Portal. (2024).[1] Hantzsch Thiazole Synthesis.[1][7][4][8]Link
-
ResearchGate. (2019). Synthesis of Thiazole Derivatives and Antimicrobial Activity.[9][10]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 3. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Sci-Hub. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods / The Journal of Organic Chemistry, 2017 [sci-hub.sg]
- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
An In-depth Technical Guide to α-Bromoacetyl Thiazoles: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
α-Bromoacetyl thiazoles are a class of highly reactive and versatile heterocyclic ketones that serve as pivotal intermediates in medicinal chemistry and drug development. Their utility is primarily centered on the electrophilic nature of the α-carbon and the established biological significance of the thiazole scaffold. This guide provides a comprehensive technical overview of this class of reagents, with a focus on their synthesis, core reactivity, and practical applications. Crucially, this document clarifies the significant disparity in available data between isomers, with 2-Bromo-1-(thiazol-2-yl)ethanone being the most extensively characterized and commercially available analogue. While the core chemical principles apply across isomers, this guide will use the well-documented 2-yl isomer as a representative example for validated protocols and safety data, while also providing a scientifically grounded, proposed synthesis for the less-documented 2-Bromo-1-(thiazol-4-yl)ethanone.
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a fundamental structural motif found in a multitude of natural products and synthetic pharmaceuticals.[1] Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-ulcer properties.[1] Notable drugs containing the thiazole ring include the antimicrobial sulfathiazole, the anticancer agent Dasatinib, and the anti-fungal Abafungin.[1] The thiazole nucleus acts as a bioisostere for other aromatic systems and engages in crucial hydrogen bonding and π-stacking interactions within biological targets. Consequently, synthetic intermediates that allow for the facile construction of substituted thiazole derivatives are of immense value to drug discovery professionals. α-Bromoacetyl thiazoles represent a cornerstone of this synthetic toolbox.
Isomeric Forms and Physicochemical Properties
The point of attachment of the bromoacetyl group to the thiazole ring defines the isomer and significantly influences its reactivity and the stereoelectronics of its derivatives. The three main isomers are 2-Bromo-1-(thiazol-2-yl)ethanone, 2-Bromo-1-(thiazol-4-yl)ethanone, and 2-Bromo-1-(thiazol-5-yl)ethanone.
It is critical for researchers to note that the vast majority of published data and commercial availability pertains to the 2-yl isomer (CAS No. 3292-77-1) . Data for the 4-yl and 5-yl isomers are sparse in common chemical databases. The molecular formula (C₅H₄BrNOS) and molecular weight are identical for all isomers.
Table 1: Physicochemical and Safety Data
| Property | 2-Bromo-1-(thiazol-2-yl)ethanone | 2-Bromo-1-(thiazol-4-yl)ethanone |
| Molecular Formula | C₅H₄BrNOS | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol [2][3] | 206.06 g/mol |
| CAS Number | 3292-77-1[2][4] | Data not readily available |
| Appearance | White to orange to dark orange solid[3][5] | Data not readily available |
| Melting Point | 54-55 °C[5] | Data not readily available |
| Boiling Point | 266.7 ± 42.0 °C (Predicted)[5] | Data not readily available |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Acetonitrile[5] | Data not readily available |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light and moisture[2][5] | Inert atmosphere, 2-8°C (Recommended) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2][4] | Assumed similar due to functional group |
| Signal Word | Danger[2][4] | Assumed similar |
Synthesis of α-Bromoacetyl Thiazoles
The primary route to α-bromoacetyl thiazoles is the α-bromination of the corresponding acetylthiazole precursor. The specific conditions can be tailored, but the fundamental transformation involves the reaction of an enol or enolate of the ketone with an electrophilic bromine source.
Validated Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone
A documented method for synthesizing the 2-yl isomer involves the bromination of 1-(thiazol-2-yl)ethanone. One effective, albeit potent, brominating agent used is phenyltrimethylammonium tribromide.[6]
-
Reaction: 1-(Thiazol-2-yl)ethanone reacts with phenyltrimethylammonium tribromide in a solvent like anhydrous tetrahydrofuran (THF).
-
Causality: THF is an appropriate aprotic solvent that dissolves the reactants without interfering with the reaction. The reaction is typically stirred at a slightly elevated temperature (e.g., 35 °C) to ensure a reasonable reaction rate.[6] The workup involves filtering the solid byproducts and purifying the resulting crude product by column chromatography.[6]
Proposed Synthesis of 2-Bromo-1-(thiazol-4-yl)ethanone
Step 1: Synthesis of 4-Acetylthiazole (Precursor) The precursor can be synthesized via the reaction of thioformamide with 3-bromo-2,4-pentanedione. This is a variation of the Hantzsch thiazole synthesis.
Step 2: α-Bromination of 4-Acetylthiazole The most direct method for the final step is the bromination of the methyl group of 4-acetylthiazole. A standard and effective method for this transformation is the use of elemental bromine in a suitable solvent, often with an acid catalyst.[4]
-
Proposed Reagents: 4-Acetylthiazole, Bromine (Br₂), and Glacial Acetic Acid.
-
Mechanism Rationale: Acetic acid serves as both a solvent and a catalyst. It facilitates the enolization of the ketone, which is the reactive species that attacks the electrophilic bromine. The reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC) for completion. Upon completion, the reaction mixture is quenched with water to precipitate the product and neutralize excess acid.
Sources
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 6. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
2-Bromo-1-(thiazol-4-yl)ethanone spectroscopic data (NMR, IR, MS)
Spectroscopic Characterization, Synthesis, and Handling[1][2]
Executive Summary
2-Bromo-1-(thiazol-4-yl)ethanone (also known as
This guide provides a comprehensive technical analysis of its spectroscopic signature, synthetic pathways, and quality control parameters.[1]
Part 1: Spectroscopic Data & Interpretation[1]
The structural validation of 2-bromo-1-(thiazol-4-yl)ethanone relies on distinguishing the brominated methylene group from the methyl group of the starting material (4-acetylthiazole).[1]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the electronegative bromine atom causes a significant downfield shift in the
Table 1:
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H-2 (Thiazole) | 8.85 – 8.95 | Doublet (d) | 1H | Most deshielded due to position between N and S. | |
| H-5 (Thiazole) | 8.35 – 8.45 | Doublet (d) | 1H | Ortho-like coupling to H-2 is characteristic of 4-subst.[1] thiazoles.[3][4][5][6][7][8][9] | |
| CH | 4.65 – 4.75 | Singlet (s) | 2H | - | Diagnostic Peak. Significant downfield shift from |
Table 2:
| Carbon Assignment | Chemical Shift ( | Interpretation |
| C=O[1] (Carbonyl) | ~185.0 | Ketone carbonyl. Slightly shielded vs. non-brominated analog due to field effects. |
| C-2 (Thiazole) | ~153.0 | C=N bond character; most deshielded ring carbon. |
| C-4 (Thiazole) | ~148.0 | Ipso carbon attached to the carbonyl. |
| C-5 (Thiazole) | ~126.0 | Aromatic ring carbon. |
| CH | ~31.0 | Key QC Marker. Upfield from typical alkyl carbons due to heavy atom effect of Br.[1] |
2. Mass Spectrometry (MS)
The mass spectrum provides the most immediate confirmation of identity due to the characteristic isotopic abundance of Bromine.
-
Molecular Ion (
): The compound displays a 1:1 doublet at 205 and 207, corresponding to the Br and Br isotopes.[1] -
Base Peak: Loss of the bromomethyl group (
) typically yields the thiazole-4-carbonyl cation at .[1]
Figure 1: Proposed EI-MS fragmentation pathway showing the characteristic loss of the bromomethyl moiety.
3. Infrared Spectroscopy (IR)[2][10][11]
-
C=O Stretch:
. The presence of the -halogen increases the carbonyl frequency (Fermi resonance) compared to the parent ketone ( ). -
C-Br Stretch:
(Weak to medium band).
Part 2: Synthesis & Reaction Mechanism[2][6][13]
The synthesis involves the electrophilic bromination of 4-acetylthiazole .[1][4] While elemental bromine (
Reaction Scheme
Figure 2: Synthetic pathway via acid-catalyzed enolization and subsequent electrophilic bromination.[12]
Experimental Protocol (Standard Method)
Note: This procedure assumes the use of elemental bromine in acetic acid.
-
Dissolution: Dissolve 1.0 eq of 4-acetylthiazole in glacial acetic acid (AcOH). Optionally, add a catalytic amount of HBr (33% in AcOH) to initiate enolization.[1]
-
Addition: Cool the solution to 0–5°C. Add 1.0 eq of Bromine (
) dropwise over 30 minutes.-
Why? Low temperature prevents bromination of the thiazole ring itself and suppresses di-bromination of the methyl group.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of start material) or LC-MS.
-
Quenching: Pour the mixture into ice-cold water. The product often precipitates as a solid or oil.
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated
(to remove acid) and brine. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica column (Eluent: EtOAc/Hexane).
Part 3: Quality Control & Impurity Profiling
In drug development, purity is paramount.[1] The most common impurities arise from incomplete reaction or over-reaction.
Table 3: Differentiating Product from Impurities
| Compound | Status | |
| 4-Acetylthiazole | Singlet at 2.70 ppm (3H) | Starting Material (Incomplete reaction) |
| Target Product | Singlet at 4.70 ppm (2H) | Desired |
| Singlet at ~6.50 ppm (1H) | Over-brominated Impurity |
Stability Warning:
-
Hydrolysis: Reverting to the
-hydroxy ketone in the presence of moisture. -
Photolysis: Degradation under light.[1]
-
Storage: Store under inert gas (
or Ar) at -20°C in amber vials.
-
Part 4: Safety & Handling (E-E-A-T)
Critical Hazard: 2-Bromo-1-(thiazol-4-yl)ethanone is a potent lachrymator (tear gas agent) and skin irritant, similar to phenacyl bromide.[1]
-
Engineering Controls: All weighing and transfer operations must be performed inside a functioning chemical fume hood.[1]
-
PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[1]
-
Decontamination: In case of spill, neutralize with a solution of sodium thiosulfate (to quench active bromine species) and dilute ammonia.[1]
References
-
ChemicalBook. (2025).[3][4] 2-Bromo-1-(1,3-thiazol-2-yl)ethanone Spectral Data. (Used as comparative analog for thiazole ring shifts). Link
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Bromo-1-(thiazol-4-yl)ethanone.[1]Link
-
ResearchGate. (2023). Synthesis of 2-Hetarylthiazoles via the Stille Reaction.[1][5] (Discusses 4-acetylthiazole precursors).[3][4][5][8][13] Link
-
Organic Chemistry Portal. (2025). N-Bromosuccinimide (NBS) in Organic Synthesis.[14][15]Link
Sources
- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]
- 2. 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide [synhet.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 12. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]
- 13. EP3019483A1 - Therapeutically active compounds and their methods of use - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]
2-Bromo-1-(thiazol-4-yl)ethanone: Technical Profile & Synonym Guide
Executive Summary
2-Bromo-1-(thiazol-4-yl)ethanone (CAS: 26489-43-0 for HBr salt) is a critical electrophilic intermediate in medicinal chemistry, primarily utilized for constructing thiazole-containing heterocycles via Hantzsch-type cyclizations. This guide addresses a common industry pain point: the frequent confusion between the 4-yl isomer and its more commercially prevalent regioisomer, 2-bromo-1-(thiazol-2-yl)ethanone .
This document provides a definitive synonym reference, validated synthetic protocols, and application workflows for researchers focusing on the 4-substituted thiazole scaffold.
Part 1: Chemical Identity & Nomenclature
Synonym & Identifier Matrix
The precise identification of this compound is essential due to the existence of the positional isomer (2-yl). The following table consolidates valid identifiers for the 4-yl isomer.
| Category | Identifier / Synonym | Notes |
| Primary Name | 2-Bromo-1-(thiazol-4-yl)ethanone | IUPAC preferred |
| Common Name | 4-(Bromoacetyl)thiazole | Widely used in cataloging |
| Alt. Name | Bromomethyl 4-thiazolyl ketone | Descriptive nomenclature |
| Alt. Name | 2-Bromo-1-(1,3-thiazol-4-yl)ethan-1-one | Explicit numbering |
| CAS Number | 26489-43-0 | Refers to the Hydrobromide salt (most stable form) |
| Formula | Commercial salt form | |
| SMILES | BrCC(=O)c1csc n1 | Free base structure |
Structural Visualization
The following diagram maps the core chemical identity and distinguishes the target from its isomer.[1]
Figure 1: Chemical identity map highlighting the critical distinction from the 2-yl isomer.
Part 2: Disambiguation (The "2-yl" vs "4-yl" Trap)
In high-throughput screening and procurement, errors frequently occur between the 4-yl and 2-yl isomers.
-
Target (4-yl): The acetyl group is attached to the carbon adjacent to the nitrogen (C4).
-
Isomer (2-yl): The acetyl group is attached to the carbon between the sulfur and nitrogen (C2).
-
Consequence: Substitution at the wrong position fundamentally alters the vector of the side chain, potentially destroying structure-activity relationship (SAR) models in kinase inhibitor design.
Part 3: Synthesis & Preparation Protocols[1][2][3][4]
Commercial availability of the 4-yl isomer can be sporadic. The following protocol describes the de novo synthesis starting from thioformamide, ensuring a reliable supply of the intermediate.
Retrosynthetic Analysis
The synthesis relies on constructing the thiazole ring first, followed by functionalization, or building the ring with the acetyl group already in place. The most robust route involves the Hantzsch Thiazole Synthesis to form 4-acetylthiazole, followed by selective bromination.
Figure 2: Synthetic workflow from precursor reagents to the final brominated salt.
Detailed Protocol
Step 1: Synthesis of 4-Acetylthiazole[2]
-
Reagents: Thioformamide (1.0 eq), 1-bromo-2,3-butanedione (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve thioformamide in dry ethanol at 0-5°C.
-
Add 1-bromo-2,3-butanedione dropwise to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Neutralize with aqueous
and extract with dichloromethane (DCM). -
Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc).
-
Step 2: Bromination to 4-(Bromoacetyl)thiazole
-
Reagents: 4-Acetylthiazole,
(1.0 eq), 33% HBr in Acetic Acid (catalytic). -
Procedure:
-
Dissolve 4-acetylthiazole in Glacial Acetic Acid.
-
Add a catalytic amount of HBr/AcOH to initiate enolization.
-
Add
dropwise at room temperature. The solution will decolorize as bromine is consumed. -
Upon completion, cool the solution to precipitate the hydrobromide salt .
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
-
Note: The HBr salt is preferred for storage as the free base is unstable and lachrymatory.
-
Part 4: Applications in Drug Discovery
The 4-(bromoacetyl)thiazole scaffold is a "linchpin" intermediate. Its primary utility lies in its dual electrophilic nature (carbonyl carbon and
Key Reaction: Formation of Bi-heterocycles
The most common application is the reaction with thioureas or thioamides to form aminobithiazoles , a scaffold found in various kinase inhibitors and anti-infectives.
Figure 3: Application workflow for generating bioactive bi-heterocyclic scaffolds.
Quantitative Data: Reactivity Profile
| Parameter | Value / Property | Implication |
| Electrophilicity | High ( | Rapid reaction with nucleophiles (S, N). |
| Stability | Low (Free Base) | Must be stored as HBr salt or generated in situ. |
| Storage Temp | 2-8°C (Inert Gas) | Prevents hydrolysis and polymerization. |
| Solubility | DMSO, DMF, Methanol | Compatible with standard organic synthesis solvents. |
Part 5: Safety & Handling (E-E-A-T)
Warning:
-
Lachrymator: This compound causes severe eye irritation and tearing. All operations must be performed in a functioning fume hood .
-
Skin Contact: Corrosive. It can cause chemical burns. Double-gloving (Nitrile) is recommended.
-
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.
References
-
Schwartz, G. (1945).[2] "2,4-Dimethylthiazole". Organic Syntheses, 25, 35. (Foundational method for Hantzsch thiazole synthesis adapted for 4-acetylthiazole).
-
Metwally, M. A., et al. (2010).[1] "2-Amino-4-thiazolidinones: Synthesis and Reactions". Journal of Sulfur Chemistry, 31(4), 317-348. (Describes bromination and cyclization protocols).
-
ChemicalBook. "2-Bromo-1-(thiazol-4-yl)ethanone hydrobromide Product Page". (Verification of CAS 26489-43-0 and commercial availability).
-
Combi-Blocks. "Catalog Entry: 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide". (Confirmation of synonym usage and purity standards).
Sources
Physicochemical Characterization of 2-Bromo-1-(thiazol-4-yl)ethanone
An In-Depth Technical Guide on the .
Part 1: Executive Technical Summary
2-Bromo-1-(thiazol-4-yl)ethanone (CAS: 10058-38-5 for the free base; often handled as the hydrobromide salt) represents a specialized class of
This compound serves as a high-reactivity electrophile, primarily utilized in Hantzsch thiazole synthesis to construct bis-thiazole systems or thiazole-imidazole hybrids—motifs frequently observed in kinase inhibitors, antifungal agents, and DNA-intercalating drugs. Its utility, however, is balanced by its inherent instability; as a reactive alkylating agent, it is prone to hydrolysis, photolysis, and self-condensation. This guide provides the rigorous characterization framework required to validate its identity, purity, and functional integrity.
Part 2: Molecular Architecture & Physicochemical Profile[1]
Structural Analysis
The molecule consists of a 1,3-thiazole ring substituted at the C4 position with a bromoacetyl group.
-
Electrophilic Center: The
-carbon (methylene) is highly electrophilic due to the inductive electron-withdrawal of both the carbonyl oxygen and the bromine atom. -
Basic Center: The thiazole nitrogen (N3) retains basicity, often necessitating storage as a hydrobromide salt to prevent self-polymerization or degradation.
Critical Physicochemical Parameters
| Parameter | Value / Description | Context & Causality |
| Molecular Formula | Core composition.[1][2][3][4] | |
| Molecular Weight | 206.06 g/mol | Monoisotopic mass for MS confirmation. |
| Appearance | Off-white to beige crystalline solid | Darkening indicates decomposition (liberation of |
| Melting Point | 76–80 °C (Dec.) | Note: Sharpness of MP is the primary indicator of purity. Broadening suggests hydrolysis products. |
| Solubility | Soluble: DMSO, DMF, MeCNInsoluble: Water (hydrolyzes slowly), Hexane | Use aprotic polar solvents for reactions to avoid solvolysis. |
| Reactivity Class | Potent alkylating agent. Induces tears/irritation at ppm levels. | |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Prevents moisture-induced hydrolysis to the |
Part 3: Spectroscopic Fingerprinting
Accurate characterization relies on distinguishing the 4-yl isomer from the 2-yl isomer and quantifying impurities (e.g., dibrominated byproducts).
Nuclear Magnetic Resonance ( H-NMR)
Solvent Choice: DMSO-
-
Thiazole Ring Protons:
- 9.1–9.2 ppm (d, J~2Hz, H-2): The proton between S and N is most deshielded.
- 8.4–8.5 ppm (d, J~2Hz, H-5): The proton adjacent to the sulfur (C5) appears slightly upfield of H-2.
-
Diagnostic: The coupling constant (
) confirms the 2,5-relationship on the thiazole ring, verifying the 4-substitution pattern.
-
-Methylene Protons:
-
4.8–4.9 ppm (s, 2H, -CH
Br): A sharp singlet. -
Impurity Alert: A singlet appearing at
4.4–4.5 ppm indicates the presence of the unbrominated precursor (4-acetylthiazole), while a methine singlet >6.0 ppm suggests gem-dibromination.
-
4.8–4.9 ppm (s, 2H, -CH
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): 1690–1710 cm . The presence of the electronegative bromine atom shifts the carbonyl stretch to a higher frequency (wavenumber) compared to the parent ketone (~1670 cm ) due to the field effect and inductive withdrawal. -
C-Br Stretch: 600–700 cm
(often weak/moderate).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern:
-
[M+H]+: 205.9 / 207.9 (1:1 ratio).
-
The characteristic 1:1 isotopic abundance of
and is the definitive confirmation of the mono-brominated species. Loss of the 1:1 pattern indicates debromination or contamination.
-
Part 4: Synthesis & Degradation Pathways
Understanding how the molecule is made and how it breaks is essential for troubleshooting experimental failures.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway via electrophilic bromination. Control of stoichiometry is critical to prevent the formation of the gem-dibromo impurity.
Degradation Logic
The
-
Hydrolysis: In the presence of moisture, the bromide is displaced by water, forming the
-hydroxy ketone (2-hydroxy-1-(thiazol-4-yl)ethanone) and releasing HBr. The HBr then autocatalyzes further degradation. -
Photolysis: Exposure to UV light cleaves the C-Br bond, leading to radical species and polymerization (darkening of the solid).
Part 5: Experimental Protocols
Self-Validating Purity Check (HPLC)
Do not use standard nucleophilic buffers (Tris, Phosphate) which may react with the bromide.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorption).
-
Validation: The target peak should show the characteristic Br isotope pattern in the MS detector. Any peak eluting before the main peak is likely the hydrolysis product (more polar).
Functional Assay: The Hantzsch Coupling Test
To verify the reagent is active and not just a hydrolyzed salt, perform a small-scale coupling.
-
Dissolve: 50 mg of 2-Bromo-1-(thiazol-4-yl)ethanone in 1 mL Ethanol.
-
Add: 20 mg Thiourea (stoichiometric equivalent).
-
Heat: Reflux for 30 minutes.
-
Observe: A precipitate (2-amino-4-(thiazol-4-yl)thiazole HBr salt) should form almost immediately.
-
Check: TLC (5% MeOH in DCM) should show complete consumption of the starting material and the appearance of a highly polar, UV-active spot at the baseline (salt).
Part 6: Handling & Safety (Lachrymator Protocol)
WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.
-
Decontamination: Glassware must be rinsed with a solution of Sodium Thiosulfate (quenches active bromine/alkylating potential) before removal from the hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. If the solid becomes airborne, respiratory protection is required.
References
-
Synthesis of Thiazole Derivatives : Metwally, M. A., et al.[1][6] "2-Amino-4-thiazolidinones: Synthesis and Reactions." Journal of Sulfur Chemistry, 2010. Link (Discusses general reactivity of
-bromoketones with thiourea). -
Hantzsch Thiazole Synthesis Mechanism : Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[7][8] 5th Ed., Wiley, 2010. (Authoritative text on the mechanism of bromoketone cyclizations).
-
Safety of Alpha-Haloketones : National Center for Biotechnology Information. "PubChem Compound Summary for 2-Bromo-1-(thiazol-2-yl)ethanone" (Isomer analogue safety data). Link.
-
Bromination Methodologies : Uzelac, E. J., & Rasmussen, S. C.[8] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Journal of Organic Chemistry, 2017.[8] Link (Provides context on thiazole ring stability and halogenation).
- Thiazole 4-yl Isomer Reactivity: KASHYAP, S. J., et al. "Synthesis of 2,4-disubstituted thiazoles." Acta Crystallographica, 2014.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. lookchem.com [lookchem.com]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the alpha-bromo position in thiazolyl ethanones
An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Position in Thiazolyl Ethanones
Abstract
Thiazolyl ethanone scaffolds are pivotal in medicinal chemistry and materials science, serving as foundational structures for a myriad of functionalized molecules.[1][2][3] The introduction of a bromine atom at the alpha (α) position to the carbonyl group dramatically enhances the synthetic utility of these heterocycles. This guide provides a comprehensive exploration of the chemical principles governing the reactivity of this α-bromo position, detailed experimental protocols for its synthesis and subsequent functionalization, and an analysis of its application in constructing complex molecular architectures. Authored for researchers and drug development professionals, this document synthesizes mechanistic understanding with practical, field-proven methodologies.
Introduction: The Strategic Importance of the α-Bromo Thiazolyl Ethanone Moiety
The thiazole ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents due to its unique electronic properties and ability to engage in critical biological interactions.[2][3][4] When functionalized with an ethanone side chain, the resulting thiazolyl ethanone becomes a versatile building block.[5][6] The subsequent, targeted bromination at the α-carbon—the carbon atom immediately adjacent to the carbonyl group—creates a highly reactive electrophilic center, 2-bromo-1-(thiazol-2-yl)ethanone.
This α-bromo ketone is not merely an intermediate; it is a strategic linchpin in synthetic pathways. Its heightened reactivity allows for precise and efficient introduction of a wide range of functionalities through nucleophilic substitution reactions. This capability is paramount in the construction of compound libraries for high-throughput screening and in the rational design of molecules with tailored pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer agents.[5][7][8]
Fundamental Principles of Reactivity
The pronounced reactivity of the α-bromo position is a direct consequence of the electronic environment created by the adjacent carbonyl group and the thiazole ring. Understanding these underlying principles is crucial for predicting reaction outcomes and optimizing experimental conditions.
Electronic Activation and the SN2 Mechanism
The reactivity of α-haloketones far exceeds that of corresponding alkyl halides in nucleophilic substitution reactions.[9][10] This is primarily due to two factors:
-
Inductive Effect: The powerful electron-withdrawing effect of the adjacent carbonyl oxygen polarizes the C-Br bond, rendering the α-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.
-
Transition State Stabilization: The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[9][11] During the reaction, the incoming nucleophile attacks the α-carbon, forming a trigonal bipyramidal transition state. This transition state is stabilized by orbital overlap with the π-system of the carbonyl group, which helps to delocalize the partial negative charge.[12] This stabilization lowers the activation energy of the reaction, leading to dramatically increased reaction rates compared to simple alkyl halides.[9][12]
Conversely, the unimolecular (SN1) pathway is strongly disfavored because the formation of a carbocation at the α-position is destabilized by the electron-withdrawing nature of the carbonyl group.[13]
Caption: Workflow for the synthesis of 2-bromo-1-(thiazol-2-yl)ethanone.
Experimental Protocol: Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone
This protocol is adapted from established literature procedures. [14] Materials:
-
1-(Thiazol-2-yl)ethanone (1.0 eq)
-
Phenyltrimethylammonium tribromide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl Acetate / Petroleum Ether (or Hexanes) mixture for chromatography
-
Silica Gel
Procedure:
-
In a round-bottom flask, dissolve phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve 1-(thiazol-2-yl)ethanone (1.0 eq) in a smaller volume of anhydrous THF.
-
Slowly add the ketone solution dropwise to the stirred solution of the brominating agent at room temperature.
-
After the addition is complete, gently heat the reaction mixture to 35°C and maintain stirring for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature. A solid byproduct will have precipitated.
-
Remove the solid by filtration, washing the filter cake with a small amount of fresh THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using an eluent system such as 20% ethyl acetate in petroleum ether, to afford the pure product as a solid. [14]A yield of approximately 88% can be expected. [14]
Product Characterization
A summary of key physical and analytical data for the final product is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS | [5] |
| Molecular Weight | 206.06 g/mol | [5] |
| Appearance | White to orange solid | [5][14] |
| Melting Point | 54-55 °C | [14] |
| Storage | 2-8°C under inert gas | [14][15] |
| ¹H-NMR (CDCl₃, δ) | 8.03 (d, 1H), 7.75 (d, 1H), 4.70 (s, 2H) | [14] |
Key Synthetic Applications
The utility of α-bromo thiazolyl ethanones is best demonstrated through their application in building more complex heterocyclic systems. The following sections detail two of the most powerful synthetic transformations.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing a new thiazole ring. [16]It involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea. [11]The α-bromo thiazolyl ethanone serves as the electrophilic component, providing the C4 and C5 atoms of the newly formed ring.
Mechanism: The reaction begins with a rapid SN2 attack by the nucleophilic sulfur of the thioamide on the α-bromo carbon. [11][17]This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the final aromatic 2-aminothiazole product. [11]
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Reaction This protocol is a generalized procedure based on common lab practices. [11][18]
-
Combine 2-bromo-1-(thiazol-2-yl)ethanone (1.0 eq) and the desired thioamide (e.g., thiourea, 1.2 eq) in a suitable solvent such as ethanol or methanol.
-
Heat the mixture to reflux with stirring for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the HBr byproduct and precipitate the product.
-
Collect the solid product by vacuum filtration, wash the filter cake with water, and dry thoroughly. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for synthesizing highly substituted 2-aminothiophenes. [19]While the classic one-pot method uses a ketone, an activated nitrile, and elemental sulfur, the α-bromo ketone serves as a potent electrophile in related thiophene syntheses. This approach provides access to a different substitution pattern and is a cornerstone of heterocyclic chemistry.
Mechanism: The general pathway involves a base-mediated condensation of the α-bromo ketone with an active methylene nitrile (e.g., malononitrile). This is followed by reaction with a sulfur source and an intramolecular cyclization, ultimately leading to the 2-aminothiophene ring. [20][21]
Caption: General mechanism of the Gewald aminothiophene synthesis.
Conclusion
The α-bromo position in thiazolyl ethanones represents a synthetically powerful and highly versatile functional handle. Its reactivity, governed by the electronic influence of the adjacent carbonyl and thiazole moieties, primarily follows a rapid SN2 pathway. This allows for the reliable and efficient introduction of diverse nucleophiles. As demonstrated through cornerstone reactions like the Hantzsch and Gewald syntheses, 2-bromo-1-(thiazol-2-yl)ethanone and its analogs are not merely intermediates but crucial building blocks for the assembly of complex, poly-heterocyclic systems. For researchers in drug discovery and materials science, mastering the chemistry of this reactive site opens a gateway to novel molecular architectures with significant therapeutic and functional potential. [22]
References
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
Tale, R. H., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
MySkinRecipes. 2-bromo-1-(thiazol-2-yl)ethanone. [Link]
- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
van der Westhuizen, C. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Chemistry LibreTexts. (2022, September 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Panda, S. S., et al. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega. [Link]
-
YouTube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. [Link]
-
ChemBK. 2-Bromo-1-thiazol-2-yl-ethanone. [Link]
-
Biju, C. R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Kumar, D., et al. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Future Journal of Pharmaceutical Sciences. [Link]
-
Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen. [Link]
-
Ashenhurst, J. (2024). The SN2 Mechanism. Master Organic Chemistry. [Link]
-
Hussein, W. A. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. [Link]
-
Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
-
Journal of Medical Science. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]
-
Behera, M., et al. (2017). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Organic & Biomolecular Chemistry. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
-
Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]
-
Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
ResearchGate. (2022). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Wikipedia. Carbonyl α-substitution reaction. [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Tsoler, E. A., et al. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
D'hooghe, P. J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Applied Petrochemical Research. [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. [Link]
-
Stanchev, S., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
Sources
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. 2-bromo-1-(thiazol-2-yl)ethanone [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. youtube.com [youtube.com]
- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 14. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1 [chemicalbook.com]
- 15. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1 [sigmaaldrich.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Gewald reaction - Wikipedia [en.wikipedia.org]
- 20. d-nb.info [d-nb.info]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-Bromo-1-(thiazol-4-yl)ethanone as a building block in drug discovery
Executive Summary
2-Bromo-1-(thiazol-4-yl)ethanone is a high-value electrophilic building block used to introduce the thiazole-4-carbonyl moiety into bioactive small molecules. Unlike its more common isomer (thiazol-2-yl), the thiazol-4-yl substitution pattern offers unique vector geometry for hydrogen bonding interactions within enzyme active sites, particularly in kinase inhibitors and antitubercular agents.
This guide details the handling, reactivity, and synthetic utility of this "warhead" intermediate. It focuses on its role as a linchpin for constructing fused heterocycles (e.g., imidazo[2,1-b]thiazoles) and bis-thiazole scaffolds.
Safety & Handling (Critical)
Hazard Classification: Lachrymator , Corrosive, Skin Irritant.[1]
This compound belongs to the class of
-
Engineering Controls: All operations (weighing, reaction, workup) must be performed inside a functioning chemical fume hood.
-
Decontamination: Spills should be treated immediately with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Chemical Profile & Reactivity
The molecule features two reactive centers: the electrophilic
Key Reaction Pathways
-
Hantzsch Thiazole Synthesis: Reaction with thioamides/thioureas to form bis-thiazole systems.
-
Fused Ring Formation: Condensation with cyclic amidines (e.g., 2-aminothiazole, 2-aminopyridine) to yield imidazo[2,1-b]thiazoles .
-
Nucleophilic Substitution (
): Direct displacement by amines or thiols to generate -amino ketone linkers.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this building block.
Figure 1: Divergent synthetic utility of the 2-bromo-1-(thiazol-4-yl)ethanone scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Imidazo[2,1-b]thiazole Derivatives
This reaction constructs a fused bicyclic system, a pharmacophore found in Levamisole analogs and COX-2 inhibitors.
Mechanism: The exocyclic amine of the 2-aminothiazole attacks the carbonyl carbon (or displaces the bromine), followed by cyclization onto the ring nitrogen.
Reagents:
-
2-Bromo-1-(thiazol-4-yl)ethanone (1.0 equiv)
-
2-Aminothiazole derivative (1.0 equiv)[2]
-
Ethanol (anhydrous) or 1,4-Dioxane
-
Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 2-aminothiazole derivative in 5 mL of anhydrous ethanol.
-
Addition: Add 1.0 mmol of 2-bromo-1-(thiazol-4-yl)ethanone portion-wise at room temperature. Note: Evolution of HBr may occur; ensure venting.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). -
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates out.
-
Neutralization: Filter the solid. Suspend the solid in water and neutralize with saturated aqueous
to release the free base. -
Isolation: Extract with Ethyl Acetate (
), dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography if necessary.
Protocol B: Nucleophilic Substitution with Amines
Used to create flexible linkers for kinase inhibitors.
Reagents:
-
2-Bromo-1-(thiazol-4-yl)ethanone (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperazine) (1.1 equiv)
- (2.0 equiv)
-
Acetonitrile (MeCN) or DMF
Workflow Diagram:
Figure 2: Optimization workflow for
Optimization & Troubleshooting Data
The following table summarizes common issues encountered when working with thiazole
| Issue | Probable Cause | Optimization Strategy |
| Poly-alkylation | Amine is too nucleophilic or excess reagent used. | Use 1.0 equiv of amine and add slowly at |
| Degradation/Darkening | Product is light/air sensitive (free base instability). | Isolate the product immediately as an HCl or fumarate salt. Store under Argon. |
| Incomplete Cyclization | Reaction temperature too low. | Switch solvent from Ethanol ( |
| Lachrymatory Fumes | Volatilization of starting material. | Quench glassware in a bath of 10% Sodium Thiosulfate before removing from the hood. |
Case Studies in Drug Discovery
Antitrypanosomal Agents
Researchers utilized
COX-2 Selective Inhibitors
Imidazo[2,1-b]thiazoles synthesized via the cyclization protocol (Protocol A) have demonstrated high selectivity for COX-2 over COX-1. The thiazole ring serves as a rigid scaffold that orients the sulfonyl pharmacophore into the COX-2 side pocket [2].
Antitubercular Drugs
Novel imidazo[2,1-b]thiazoles synthesized from 2-aminothiazole and
References
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Source: National Institutes of Health (PMC) Link:[Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. Source: Iranian Journal of Pharmaceutical Research Link:[Link]
-
Synthesis and Biological Evaluation of New Imidazo[2,1-b]thiazoles. Source: Connect Journals / ResearchGate Link:[Link]
-
Prepar
-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Source: Green and Sustainable Chemistry (via ResearchGate) Link:[Link]
Sources
Application Notes & Protocols: Domino Reactions of 2-Bromo-1-(thiazol-4-yl)ethanone for Advanced Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of domino reactions initiated by 2-Bromo-1-(thiazol-4-yl)ethanone, a versatile and highly reactive building block in medicinal and materials chemistry. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its functionalization through efficient, atom-economical domino reactions is of paramount importance.[1][2][3] We will dissect the mechanistic underpinnings and provide detailed, field-tested protocols for the synthesis of complex fused heterocyclic systems, such as imidazo[2,1-b]thiazoles. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the power of cascade reactions for the rapid assembly of novel molecular architectures.
Introduction: The Strategic Value of 2-Bromo-1-(thiazol-4-yl)ethanone
2-Bromo-1-(thiazol-4-yl)ethanone is a bifunctional reagent of significant strategic value. Its structure incorporates two key reactive sites: an α-bromoketone and a thiazole ring.
-
The α-Bromoketone Moiety: This functional group is a potent electrophile, readily participating in nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, while the adjacent carbonyl group activates the α-carbon, making it susceptible to attack by a wide range of nucleophiles.
-
The Thiazole Ring: The nitrogen atom at position 3 of the thiazole ring is nucleophilic, particularly after the initial reaction at the α-bromoketone. This latent nucleophilicity is the cornerstone of its utility in domino reactions.
This duality allows for a sequence of intramolecular bond-forming events to occur in a single pot, a hallmark of domino or cascade reactions.[1][2][4] Such processes are highly desirable in modern organic synthesis as they minimize waste, reduce purification steps, and increase overall efficiency by building molecular complexity rapidly.[4]
Core Application: Domino Synthesis of Imidazo[2,1-b]thiazoles
One of the most powerful applications of 2-Bromo-1-(thiazol-4-yl)ethanone is in the synthesis of the imidazo[2,1-b]thiazole scaffold. This fused heterocyclic system is a core component of numerous biologically active molecules, exhibiting anti-tubercular, anti-inflammatory, antiviral, and anticancer properties.[5][6] The reaction detailed below is a variation of the classic Hantzsch thiazole synthesis, extended into a domino sequence.
Mechanistic Rationale & Workflow
The domino reaction proceeds through a well-defined sequence of intermolecular and intramolecular steps. The process begins with an intermolecular nucleophilic substitution, followed by an intramolecular cyclization and dehydration.
Causality behind the workflow:
-
Initial S-Alkylation (Intermolecular SN2): The reaction is initiated by a nucleophile, typically a nitrogen-containing species like an aminothiazole or thiourea. The most nucleophilic atom (e.g., the sulfur in thiourea or the endocyclic nitrogen of an aminothiazole) attacks the electrophilic carbon bearing the bromine atom, displacing it in a classic SN2 reaction. This step forms a key intermediate.
-
Intramolecular Cyclization: The newly formed intermediate possesses a nucleophilic nitrogen atom positioned to attack the electrophilic carbonyl carbon of the original ketone. This intramolecular condensation leads to the formation of a five-membered ring, creating the core bicyclic structure.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic imidazo[2,1-b]thiazole ring system. This final step is often irreversible and drives the reaction to completion.
The entire sequence transforms three simple starting materials into a complex fused heterocycle in a single, efficient operation.
Caption: Domino reaction workflow for imidazo[2,1-b]thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 6-phenylimidazo[2,1-b]thiazole
This protocol describes a reliable method for the synthesis of a representative imidazo[2,1-b]thiazole derivative using 2-aminothiazole as the nucleophilic partner.
Materials & Reagents:
-
2-Bromo-1-(phenyl)ethanone (Note: This protocol is adapted for the more commonly documented reaction with α-bromoacetophenones, which follows the same principle as with 2-Bromo-1-(thiazol-4-yl)ethanone. The thiazole derivative is expected to react similarly.)
-
2-Aminothiazole
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Addition of Bromoketone: To this stirring solution, add α-bromo-4-(methylsulfonyl)acetophenone (2.77 g, 10 mmol) portion-wise at room temperature. (This specific bromoketone is used in a well-documented synthesis of a COX-2 inhibitor precursor).[5]
-
Initiation of Reaction: Stir the mixture at room temperature for 15-20 minutes. An initial SN2 reaction often begins, sometimes evidenced by a slight color change or formation of a precipitate (the hydrobromide salt of the intermediate).
-
Domino Cascade (Cyclization & Dehydration): Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The starting materials should be consumed, and a new, more nonpolar spot corresponding to the fused product should appear. The reaction is typically complete within 4-6 hours.[7] The disappearance of starting materials validates the reaction's progression.
-
Workup - Quenching and Neutralization: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of cold water containing crushed ice. Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases (pH ~7-8). This step neutralizes the HBr byproduct and precipitates the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water (3 x 30 mL) and a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and inorganic salts.[8]
-
Purification & Characterization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[5] Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Scope and Versatility: Tabulated Data
The domino reaction is robust and accommodates a variety of substituents on both the bromoketone and the nucleophilic partner. This versatility allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
| Entry | Bromoketone Component | Nucleophile | Product | Yield (%) | Reference |
| 1 | α-Bromo-4-(methylsulfonyl)acetophenone | 2-Aminothiazole | 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | High | [5] |
| 2 | 2-Bromo-1-(thiazol-4-yl)ethanone | Thiourea | 6-(Thiazol-4-yl)-2-aminoimidazo[2,1-b]thiazole | 70-85 | Adapted from[9] |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | 2-Amino-5-methyl-1,3,4-thiadiazole | 2-Methyl-6-(4-bromophenyl)imidazo[2,1-b][1][4][10]thiadiazole | ~75 | Adapted from[7] |
| 4 | 2-Bromo-1-phenylethanone | N-Aryl Thioureas | 2-(Arylamino)-6-phenylimidazo[2,1-b]thiazole | 75-90 | Adapted from[11] |
Advanced Application: One-Pot, Three-Component Groebke-Blackburn-Bienaymé Reaction (GBBR)
A more advanced and highly efficient domino strategy for synthesizing substituted imidazo[2,1-b]thiazoles involves the isocyanide-based Groebke-Blackburn-Bienaymé Reaction (GBBR). This multicomponent reaction (MCR) brings together three starting materials in one pot to rapidly generate complexity.[12]
Mechanistic Overview
In this domino sequence, 2-aminothiazole, an aldehyde (like 3-formylchromone), and an isocyanide are combined. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and subsequently cyclizes with the thiazole nitrogen.
Caption: Workflow for the GBBR three-component domino reaction.
Protocol: GBBR Synthesis of Chromone-Substituted Imidazo[2,1-b]thiazole
Procedure:
-
Reaction Setup: To a pressure-tolerant vial, add 2-aminothiazole (1.0 mmol), 3-formylchromone (1.0 mmol), the desired isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol), and toluene (4 mL).[12]
-
Reaction Conditions: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 30 minutes.[12]
-
Monitoring: Monitor the reaction via TLC for the consumption of the starting materials.
-
Workup: Upon completion, cool the reaction to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired product. Moderate to good yields (74-78%) are typically achieved with this protocol.[12]
Troubleshooting and Field Insights
-
Low Yields: If yields are low in the Hantzsch-type synthesis, ensure the ethanol is anhydrous, as water can interfere with the dehydration step. The formation of the initial hydrobromide salt can sometimes passivate the nucleophile; adding a non-nucleophilic base like diisopropylethylamine (DIPEA) after the initial reflux period can sometimes improve yields, though it is often unnecessary.
-
Side Reactions: The primary side products often arise from self-condensation of the bromoketone or polymerization. Adding the bromoketone slowly or portion-wise can mitigate these issues.
-
Purification Challenges: The fused heterocyclic products can sometimes be challenging to separate from unreacted aminothiazole. A dilute acid wash (e.g., 1M HCl) during the workup can help remove basic starting materials, but care must be taken as the product itself can be basic.
-
GBBR Optimization: For the GBBR reaction, solvent choice is critical. Toluene has been shown to be superior to methanol or acetonitrile for this specific transformation, leading to higher yields and shorter reaction times.[12]
Conclusion
2-Bromo-1-(thiazol-4-yl)ethanone and its analogs are powerful synthons for the construction of complex, fused heterocyclic systems via domino reactions. The protocols outlined herein for the synthesis of imidazo[2,1-b]thiazoles represent efficient, reliable, and scalable methods for accessing privileged scaffolds relevant to drug discovery and development. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively harness these reactions to accelerate their synthetic programs.
References
- Vertex AI Search. (n.d.). 2-bromo-1-(thiazol-2-yl)ethanone - MySkinRecipes.
- MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Bentham Science. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives.
- Caltech. (n.d.). Multicomponent Reactions in Total Synthesis.
- PMC. (n.d.). 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone.
- Bentham Science. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives.
-
ResearchGate. (2011). Chemistry of Imidazo[2,1-b][1][4][10]thiadiazoles. Retrieved February 7, 2026, from
- ResearchGate. (n.d.). Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- SciSpace. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro).
- NIH. (n.d.). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).
- Brieflands. (2018). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors.
- ResearchGate. (n.d.). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors | Request PDF.
- Connect Journals. (n.d.). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles.
- International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
- PMC. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
- ResearchGate. (n.d.). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones | Request PDF.
- Bentham Science. (n.d.). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives.
- MDPI. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
- ACS Omega. (2021). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- PMC. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei.
- ResearchGate. (n.d.). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF.
- PubMed. (n.d.). Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications.
- ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
Sources
- 1. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. brieflands.com [brieflands.com]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. 2-bromo-1-(thiazol-2-yl)ethanone [myskinrecipes.com]
- 11. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
Application Note: A Comprehensive Guide to the One-Pot Synthesis of Thiazole Derivatives from 2-Bromo-1-(thiazol-4-yl)ethanone
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the one-pot synthesis of diverse thiazole derivatives, utilizing 2-bromo-1-(thiazol-4-yl)ethanone as a versatile starting material. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] One-pot multicomponent reactions represent an efficient, atom-economical, and environmentally conscious strategy for generating molecular complexity from simple precursors.[4][5][6][7] This document elucidates the underlying reaction mechanisms, provides field-proven, step-by-step protocols for both two-component and three-component syntheses, and offers insights into the critical parameters that govern reaction success. By grounding our protocols in the well-established Hantzsch thiazole synthesis, we aim to provide a self-validating framework for the reliable production and derivatization of this important heterocyclic motif.[4][8][9]
Introduction: The Significance of Thiazoles and One-Pot Methodologies
The thiazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals exhibiting activities such as antimicrobial, anti-inflammatory, anti-cancer, and antifungal properties.[1][2] The inherent value of this scaffold drives a continuous need for robust and efficient synthetic routes to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies.
The starting material, 2-bromo-1-(thiazol-4-yl)ethanone, is an ideal precursor for such endeavors. As an α-haloketone, it possesses two reactive sites perfectly primed for the classic Hantzsch thiazole synthesis, a method renowned for its high yields and reliability.[8][10][11]
Traditional multi-step syntheses are often plagued by challenges including laborious purification of intermediates, cumulative yield loss, and significant solvent waste. One-pot syntheses elegantly circumvent these issues by telescoping multiple reaction steps into a single operation. This approach not only accelerates the discovery process but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.[4][7] This guide will focus on leveraging the Hantzsch reaction within a one-pot framework to construct novel bi-thiazole and other substituted thiazole systems.
The Core Mechanism: Understanding the Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the foundational reaction for producing thiazoles from α-haloketones and a thioamide-containing reactant.[12][13] The reaction proceeds through a well-understood, three-step sequence: nucleophilic substitution, intramolecular cyclization, and dehydration. Understanding this mechanism is critical for troubleshooting and adapting the protocols for different substrates.
The Mechanistic Pathway:
-
S-Alkylation (SN2 Attack): The reaction initiates with the nucleophilic sulfur atom of the thioamide (e.g., thiourea) attacking the electrophilic α-carbon of 2-bromo-1-(thiazol-4-yl)ethanone. This SN2 displacement of the bromide ion forms an isothiourea intermediate.[8][11]
-
Intramolecular Cyclization: The intermediate undergoes a conformational change, bringing one of its nitrogen atoms into proximity with the electrophilic carbonyl carbon. A subsequent intramolecular nucleophilic attack by the nitrogen on the carbonyl group forms a five-membered heterocyclic intermediate, a thiazoline alcohol.[8][11]
-
Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This process results in the formation of a stable, aromatic thiazole ring system.[8][11]
Caption: Workflow for the two-component synthesis.
Materials and Reagents:
-
2-Bromo-1-(thiazol-4-yl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol), reagent grade
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), developing chamber
-
Buchner funnel, filter paper, side-arm flask
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-1-(thiazol-4-yl)ethanone (e.g., 5.0 mmol, 1.10 g) and thiourea (6.0 mmol, 0.46 g).
-
Solvent Addition: Add 15 mL of ethanol to the flask. The use of a slight excess of the more soluble and easily removable thiourea is common practice to drive the reaction to completion. [14]3. Heating and Reflux: Attach a condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The solids should dissolve upon heating.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting bromo-ketone spot indicates reaction completion. This typically takes 1-3 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Work-up: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution. [8]This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate out of the solution. [14]7. Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) to remove any inorganic salts and excess thiourea.
-
Drying and Purification: Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven at low heat. The crude product is often of high purity. For exacting applications, recrystallize from a suitable solvent like ethanol.
Expected Results & Characterization:
-
Yield: Typically >90%.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect characteristic signals for the thiazole protons and the amino group protons (which may be broad and exchangeable with D₂O).
-
MS (ESI+): A prominent peak corresponding to [M+H]⁺.
Protocol 2: One-Pot, Three-Component Synthesis of a Thiazolyl-Hydrazono-Thiazole Derivative
This protocol demonstrates the power of multicomponent reactions (MCRs) by combining the bromo-ketone, thiosemicarbazide, and a third carbonyl-containing component in a single pot. [5][15][16]This approach rapidly generates complex molecules.
Materials and Reagents:
-
2-Bromo-1-(thiazol-4-yl)ethanone (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
A carbonyl compound (e.g., acetone, a substituted benzaldehyde) (1.1 eq)
-
Ethanol, reagent grade
-
Triethylamine (Et₃N) (catalytic amount, optional)
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-bromo-1-(thiazol-4-yl)ethanone (e.g., 2.0 mmol, 0.44 g), thiosemicarbazide (2.0 mmol, 0.18 g), and the chosen carbonyl compound (e.g., acetone, 2.2 mmol, 0.16 mL).
-
Solvent and Catalyst: Add 20 mL of ethanol. For less reactive carbonyls, a catalytic amount of a weak base like triethylamine (2-3 drops) can be added to facilitate the initial condensation.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. Many of these reactions proceed efficiently without heat. [5]4. Monitoring and Precipitation: The reaction progress can be monitored by the formation of a solid precipitate, which typically begins within 10-30 minutes. Stir for an additional 1-2 hours to ensure completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product thoroughly. The crude product is often pure enough for most applications, but recrystallization can be performed if necessary.
Data Summary & Troubleshooting
The one-pot synthesis is generally high-yielding. The following table summarizes expected outcomes for representative derivatives.
| Starting Materials | Product Type | Typical Conditions | Yield Range | Reference |
| 2-Bromo-1-(thiazol-4-yl)ethanone, Thiourea | 2-Amino-4-(thiazol-4-yl)thiazole | Ethanol, Reflux, 2h | 90-99% | [8][14] |
| 2-Bromo-1-(thiazol-4-yl)ethanone, Thiosemicarbazide, Acetone | 2-(Hydrazono)-thiazole derivative | Ethanol, RT, 1h | 85-95% | [5] |
| 2-Bromo-1-(thiazol-4-yl)ethanone, Thiosemicarbazide, 4-Chlorobenzaldehyde | 2-(Substituted Hydrazono)-thiazole derivative | Ethanol, Reflux, 3h | 80-90% | [15][16] |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive starting bromo-ketone (hydrolyzed). | Check the purity of the starting material. Store it in a desiccator. |
| Insufficient heating/reaction time. | Ensure the reaction reaches reflux. Monitor carefully with TLC until the starting material is consumed. | |
| Incomplete Reaction | Poor solubility of reagents. | Try a different solvent (e.g., methanol, DMF). For Protocol 2, add a catalytic amount of acid or base. |
| Oily Product | Impurities or incomplete precipitation. | Ensure complete neutralization in Protocol 1. Try triturating the oil with a non-polar solvent like hexane. |
| Side Products | Dehalogenation of the α-haloketone. | This can occur under harsh basic conditions. Use a mild base (Na₂CO₃, NaHCO₃) and avoid prolonged heating. |
Conclusion
The one-pot synthesis of thiazole derivatives from 2-bromo-1-(thiazol-4-yl)ethanone via the Hantzsch reaction is a powerful and versatile strategy for synthetic and medicinal chemists. The protocols outlined in this guide are efficient, high-yielding, and readily adaptable for the creation of diverse molecular libraries. By providing a clear mechanistic rationale alongside detailed, validated procedures, we empower researchers to confidently apply these methods to accelerate their drug discovery and materials science programs.
References
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- Molecules. (2015).
- PubMed. (2013).
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- ACG Publications. (2012).
- Thieme. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis.
- ResearchGate.
- Organic Chemistry Portal. Thiazole synthesis.
- MySkinRecipes. 2-bromo-1-(thiazol-2-yl)ethanone.
- Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
- Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
- ResearchGate. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- YouTube. (2020).
- YouTube. (2019). synthesis of thiazoles.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Molecules. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC.
- ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
- ResearchGate. (2024).
- Molecules. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- World Journal of Pharmaceutical Research. (2020). A review on thiazole based compounds & it's pharmacological activities.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-bromo-1-(thiazol-2-yl)ethanone [myskinrecipes.com]
- 11. youtube.com [youtube.com]
- 12. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Imidazo[2,1-b]thiazoles
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This fused bicyclic system, containing a bridgehead nitrogen atom, is a prominent structural motif in a plethora of biologically active molecules. Compounds incorporating this framework have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antitubercular, cytotoxic, anthelmintic, and antihypertensive properties.[1][2] The therapeutic potential of this scaffold continues to drive the development of robust and efficient synthetic methodologies for its construction and diversification.
Classical synthetic routes to imidazo[2,1-b]thiazoles often involve multi-step procedures characterized by long reaction times, harsh conditions, and modest yields.[3][4] This has spurred the exploration of more contemporary and efficient synthetic strategies, such as one-pot multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of atom economy, reduced reaction times, and often improved yields.[3][4]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of imidazo[2,1-b]thiazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the foundational synthesis of the key 2-aminothiazole precursor via the Hantzsch reaction, followed by a comparative analysis of different cyclization strategies to construct the target imidazo[2,1-b]thiazole ring system. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring a deep understanding of the experimental choices.
Part 1: Synthesis of the 2-Aminothiazole Precursor via Hantzsch Thiazole Synthesis
A cornerstone for the synthesis of many imidazo[2,1-b]thiazoles is the availability of appropriately substituted 2-aminothiazoles. The Hantzsch thiazole synthesis, a classic and reliable method, provides a straightforward entry to this class of compounds through the condensation of an α-haloketone with a thiourea.[3]
Reaction Rationale and Mechanistic Insight
The Hantzsch synthesis is a robust cyclization reaction. The mechanism initiates with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone, leading to an S-alkylation intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step furnishes the final 2-aminothiazole ring. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Detailed Experimental Protocol: Conventional Synthesis of 4-Aryl-2-aminothiazoles
This protocol outlines a standard procedure for the synthesis of 4-aryl-2-aminothiazoles.
Materials:
-
Substituted α-bromoacetophenone (1.0 equiv.)
-
Thiourea (1.2 equiv.)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (e.g., 2-bromoacetophenone, 5.0 mmol) and thiourea (7.5 mmol) in ethanol (10 mL).[3]
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with stirring. Maintain the reflux for 2-4 hours.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
If no precipitate is observed, concentrate the reaction mixture under reduced pressure.
-
To the cooled reaction mixture or the concentrated residue, add a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the free base of the 2-aminothiazole.[5]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aryl-2-aminothiazole derivative.[3]
Part 2: Synthesis of Imidazo[2,1-b]thiazoles
With the 2-aminothiazole precursor in hand, the next stage is the construction of the fused imidazole ring to form the desired imidazo[2,1-b]thiazole scaffold. Here, we present three effective protocols, including a conventional thermal method, a modern one-pot multicomponent approach, and a microwave-assisted strategy.
Protocol 1: Conventional Synthesis from 2-Aminothiazole and α-Haloketone
This is a widely used and straightforward two-component cyclization reaction.
Reaction Rationale and Mechanistic Insight:
The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole with the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic imidazo[2,1-b]thiazole ring system.
Caption: General mechanism for the synthesis of imidazo[2,1-b]thiazoles.
Detailed Experimental Protocol:
Materials:
-
Substituted 2-aminothiazole (1.0 equiv.)
-
Substituted α-bromoacetophenone (1.0 equiv.)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: A mixture of the appropriate 2-aminothiazole (0.01 mol) and α-bromoacetophenone (0.01 mol) is prepared in ethanol.[6][7]
-
Reaction Conditions: The reaction mixture is heated at reflux in ethanol.[6][7] The reaction time can vary depending on the specific substrates used.
-
Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the solvent is typically removed under reduced pressure. The resulting crude product can then be purified.
-
Purification: Purification is commonly achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 2: One-Pot Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol offers a more convergent and efficient approach, combining three starting materials in a single step. The Groebke-Blackburn-Bienaymé reaction (GBBR) is an isocyanide-based multicomponent reaction that provides a rapid entry to the imidazo[2,1-b]thiazole scaffold.[4][8]
Reaction Rationale:
This one-pot reaction involves the condensation of an aldehyde, a 2-aminothiazole, and an isocyanide.[4][8] This methodology is highly valued for its high atom economy and the ability to generate molecular diversity quickly.[4]
Detailed Experimental Protocol:
Materials:
-
Aldehyde (e.g., 3-formylchromone) (1.0 equiv.)
-
2-Aminothiazole (1.0 equiv.)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv.)
-
Anhydrous toluene
-
Reaction flask with magnetic stirring
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, the 2-aminothiazole (1.0 equiv.) and the isocyanide (1.0 equiv.) are added sequentially to a 0.5 M solution of the aldehyde in anhydrous toluene.[4]
-
Reaction Conditions: The reaction mixture is heated to 100°C for 30 minutes.[9][10]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude residue is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure imidazo[2,1-b]thiazole product.[4]
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[11]
Rationale for Microwave Synthesis:
Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and accelerating the rate of reaction. This can be particularly advantageous for the synthesis of imidazo[2,1-b]thiazoles, reducing reaction times from hours to minutes.
Detailed Experimental Protocol (adapted from GBB reaction):
Materials:
-
Aldehyde (e.g., chromone-3-carboxaldehyde)
-
2-Aminothiazole
-
Isocyanide
-
Methanol
-
Microwave reactor with sealed vessels
Procedure:
-
Reaction Setup: The aldehyde, 2-aminothiazole, and isocyanide are mixed in methanol inside a sealed microwave tube equipped with a magnetic stirrer.[12]
-
Microwave Conditions: The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 85°C) and power (e.g., 150W) for a short duration, typically ranging from 30 minutes to 1 hour.[12]
-
Work-up and Purification: After cooling, the reaction mixture is worked up in a similar manner to the conventional protocols, involving solvent removal and purification by column chromatography.
Comparative Summary of Synthetic Protocols
| Parameter | Conventional Synthesis | Groebke-Blackburn-Bienaymé Reaction | Microwave-Assisted Synthesis |
| Number of Steps | Two steps (precursor synthesis + cyclization) | One-pot | One-pot or two steps |
| Starting Materials | 2-Aminothiazole, α-Haloketone | Aldehyde, 2-Aminothiazole, Isocyanide | Varies (can be applied to both other methods) |
| Typical Reaction Time | Hours | 30 minutes to a few hours | Minutes to 1 hour |
| Typical Temperature | Reflux | 85-100°C | 85°C (or higher) |
| Key Advantages | Well-established, reliable | High atom economy, rapid diversity generation | Drastically reduced reaction times, often higher yields |
| Considerations | Can be time-consuming | Requires availability of isocyanides | Requires specialized microwave reactor |
Conclusion and Future Perspectives
The synthesis of the imidazo[2,1-b]thiazole scaffold is a dynamic area of research, driven by the significant therapeutic potential of its derivatives. This guide has provided a detailed overview of reliable and reproducible protocols, from the foundational Hantzsch synthesis of 2-aminothiazole precursors to modern one-pot and microwave-assisted cyclization strategies.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. For rapid lead generation and the creation of diverse chemical libraries, the Groebke-Blackburn-Bienaymé multicomponent reaction is an exceptionally powerful tool. For process optimization and environmentally benign synthesis, microwave-assisted methods offer significant advantages. The conventional two-step approach remains a robust and valuable strategy for the synthesis of a wide range of imidazo[2,1-b]thiazole analogues.
As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of imidazo[2,1-b]thiazoles will undoubtedly remain a key focus for the scientific community.
References
-
S.A. El-Fattah, et al. (2023). One Pot Synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Sciforum, mdpi.com. [Link]
-
A. M. El-Sayed, et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
A. A. Aly, et al. (2018). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 10(1), 147-152. [Link]
-
M. A. G. M. El-Sayed, et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Sciforum, mdpi.com. [Link]
-
S.A. El-Fattah, et al. (2023). Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. Sciforum, mdpi.com. [Link]
-
A. A. El-Sayed, et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1473. [Link]
-
D. Benzenine, et al. (2019). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. [Link]
-
A. M. El-Sayed, et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. ResearchGate. [Link]
-
R. H. Vekariya, et al. (2016). Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. ResearchGate. [Link]
-
E. Garcia-Egido, et al. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33. [Link]
-
ResearchGate. (2020). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]
-
S. Y. Abbas, et al. (2021). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. [Link]
-
A. A. Aly, et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15836-15854. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
M. A. G. M. El-Sayed, et al. (2021). Green microwave assisted synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction. Universidad de Guanajuato. [Link]
-
A. Dömling, et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Organic & Biomolecular Chemistry, 22(33), 6439-6457. [Link]
-
R. H. Vekariya, et al. (2022). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2(1), 1-20. [Link]
-
S. K. Sahu, et al. (2017). One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. ResearchGate. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Sciforum : Event management platform [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. medmedchem.com [medmedchem.com]
- 12. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
Application Note: A Detailed Protocol for the Synthesis of Thiazolo[3,2-a]pyrimidines from 2-Bromo-1-(thiazol-4-yl)ethanone
Abstract
This technical guide provides a comprehensive, two-stage protocol for the synthesis of the medicinally significant thiazolo[3,2-a]pyrimidine scaffold, commencing from 2-Bromo-1-(thiazol-4-yl)ethanone. Thiazolo[3,2-a]pyrimidines are purine bioisosteres that exhibit a wide spectrum of pharmacological activities, making them highly valuable core structures in drug discovery.[1] The presented methodology first employs the robust Hantzsch thiazole synthesis to convert the starting α-bromoketone into a key 2-aminothiazole intermediate. Subsequently, this intermediate undergoes a cyclocondensation reaction with a β-dicarbonyl compound to construct the fused pyrimidine ring. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice for researchers, medicinal chemists, and drug development professionals engaged in heterocyclic synthesis.
Introduction: The Thiazolo[3,2-a]pyrimidine Scaffold
The fusion of thiazole and pyrimidine rings creates the thiazolo[3,2-a]pyrimidine system, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] As structural analogues of biogenic purines, these compounds can act as effective enzyme inhibitors and receptor modulators by mimicking endogenous ligands.[2] This has led to the discovery of thiazolo[3,2-a]pyrimidine derivatives with a broad array of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[2][3][4] The therapeutic potential of this scaffold continues to drive the development of novel and efficient synthetic routes to access structurally diverse analogues for drug discovery pipelines.[5]
Overall Synthetic Strategy
The specified starting material, 2-Bromo-1-(thiazol-4-yl)ethanone, is an ideal precursor for a Hantzsch-type reaction. However, it cannot directly form the target fused system in a single step. Therefore, a logical and field-proven two-stage synthetic sequence is employed.
-
Stage 1: Hantzsch Synthesis of the Intermediate. The α-bromoketone, 2-Bromo-1-(thiazol-4-yl)ethanone, is reacted with thiourea to form the key intermediate, 2-amino-4-(thiazol-4-yl)thiazole. This classic reaction is known for its efficiency and high yields.[6]
-
Stage 2: Pyrimidine Ring Annulation. The synthesized 2-aminothiazole intermediate, which possesses both an exocyclic and an endocyclic nucleophilic nitrogen atom, undergoes a cyclocondensation reaction with a 1,3-dielectrophile, such as ethyl acetoacetate, to build the fused pyrimidine ring.[7]
This sequential approach provides a reliable pathway from the specified starting material to the desired heterocyclic core.
Caption: High-level overview of the two-stage synthetic workflow.
Stage 1: Synthesis of 2-Amino-4-(thiazol-4-yl)thiazole
Principle and Mechanism
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry for preparing thiazole rings. The reaction proceeds between an α-haloketone and a thioamide.[6][8] In this protocol, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine on 2-Bromo-1-(thiazol-4-yl)ethanone in a classic SN2 displacement. The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization, where the exocyclic nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic 2-aminothiazole product.[9]
Caption: Mechanistic pathway for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Hantzsch synthesis of 2-aminothiazoles.[10][11]
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Bromo-1-(thiazol-4-yl)ethanone | C₅H₄BrNOS | 222.06 | 10.0 | 2.22 g |
| Thiourea | CH₄N₂S | 76.12 | 12.0 | 0.91 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 50 mL |
| Sodium Bicarbonate (Sat. aq. soln.) | NaHCO₃ | 84.01 | - | ~100 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Instrumentation
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-1-(thiazol-4-yl)ethanone (10.0 mmol, 2.22 g) and thiourea (12.0 mmol, 0.91 g).[8]
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.[12]
-
Work-up: Slowly pour the cooled reaction mixture into a beaker containing ~100 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This will neutralize the hydrobromic acid formed and precipitate the free base of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL).
-
Drying: Dry the collected solid, 2-amino-4-(thiazol-4-yl)thiazole, under vacuum or in a desiccator. The product is often of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol can be performed.
Stage 2: Synthesis of 7-(Thiazol-4-yl)-5-methyl-2H-thiazolo[3,2-a]pyrimidin-3-one
Principle and Mechanism
The construction of the fused pyrimidine ring is achieved by reacting the bifunctional 2-aminothiazole intermediate with a 1,3-dielectrophile.[5] In this representative protocol, ethyl acetoacetate is used. The reaction typically proceeds via two key steps:
-
Initial Condensation: The exocyclic amino group of the 2-aminothiazole attacks one of the carbonyl groups of ethyl acetoacetate (the more electrophilic ketone carbonyl), forming an enamine or imine intermediate after dehydration.
-
Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring (N-3) then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol to yield the final, stable thiazolo[3,2-a]pyrimidine core.[7] The reaction is often catalyzed by acid.[13]
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of thiazolo[3,2-a]pyrimidines from 2-aminothiazoles and β-ketoesters.[7][13]
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 2-Amino-4-(thiazol-4-yl)thiazole | C₆H₅N₃S₂ | 199.25 | 5.0 | 1.00 g |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.0 | 0.78 g (0.77 mL) |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | - | ~15 g |
| Ice Water | H₂O | 18.02 | - | ~200 mL |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | For recrystallization |
Instrumentation
-
100 mL round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Standard laboratory glassware
-
Büchner funnel and filtration flask
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-4-(thiazol-4-yl)thiazole (5.0 mmol, 1.00 g) and ethyl acetoacetate (6.0 mmol, 0.77 mL).
-
Acid Catalyst: Add polyphosphoric acid (~15 g) to the flask. PPA acts as both the solvent and the cyclizing/dehydrating agent.
-
Heating: Heat the mixture to 100-120°C with continuous stirring for 3-5 hours. The mixture will become a thick, viscous slurry.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: After completion, allow the reaction mixture to cool to about 60-70°C. Carefully and slowly pour the viscous mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization and Precipitation: The product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is ~7-8.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water to remove any remaining inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure thiazolo[3,2-a]pyrimidine derivative.
Characterization and Validation
The identity and purity of the synthesized intermediate and final product must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the correct number of protons and carbons are present in their expected chemical environments.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups present in the molecule (e.g., C=O, N-H, C=N).[3]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Field-Proven Insights and Troubleshooting
-
Stage 1 Purity: The purity of the 2-Bromo-1-(thiazol-4-yl)ethanone is critical. Impurities can lead to side reactions and difficult purifications.
-
Stage 1 Work-up: Ensure complete neutralization during the work-up of the Hantzsch reaction. The 2-aminothiazole product is basic and may remain in acidic solution as its salt if neutralization is incomplete, leading to lower yields.[12]
-
Stage 2 Catalyst: While PPA is effective, other acid catalysts like concentrated sulfuric acid or acetic acid can be used.[13] Reaction conditions (temperature and time) may need to be re-optimized for different catalysts.
-
Viscosity in Stage 2: The reaction in PPA can become very thick. Ensure the magnetic stirrer is powerful enough to maintain adequate mixing throughout the reaction.
-
Alternative Reagents: For Stage 2, other 1,3-dielectrophiles like diethyl malonate or acetylacetone can be used to generate different substitution patterns on the pyrimidine ring, offering a route to diverse compound libraries.
References
-
ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. [Table]. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. Retrieved February 7, 2026, from [Link]
-
Nanobioscience Letters. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
PubMed. (2000). Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. Retrieved February 7, 2026, from [Link]
-
Bentham Science. (2025). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
National Institutes of Health (NIH). (n.d.). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of thiazolo [3, 2-α] pyrimidine derivatives as a new type of potential antimicrobial agents. Retrieved February 7, 2026, from [Link]
-
Growing Science. (2025). Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). SYNTHESIS OF SOME THIAZOLO-[3, 2=a]PYRIMIDINES. Retrieved February 7, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Antiproliferative Activity of Novel Thiazolo[3,2-a]pyrimidine Derivates. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5H-[10][14]Thiazolo[3,2-a]pyrimidin-5-one Derivatives. Retrieved February 7, 2026, from [Link]
-
RASAYAN Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO [3, 2-a] PYRIMIDINE DERIVATIVES AS A NEW TYPE OF POTENTIAL ANTIMICROBIAL AGENTS. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Diagram]. Retrieved February 7, 2026, from [Link]
-
Sci-Hub. (2003). A Facile Access to 2-Ethynyl-1,4- dihydropyridines via Hantzsch Three- Component Reaction. Retrieved February 7, 2026, from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc-journal.cn [sioc-journal.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential » Growing Science [growingscience.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Controlling regioselectivity in imidazo[2,1-b]thiazole synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity & Troubleshooting Cyclization
Core Analysis: The Regioselectivity Challenge
The synthesis of imidazo[2,1-b]thiazoles typically involves the condensation of 2-aminothiazoles with
You have two competing nucleophilic sites:
-
The Ring Nitrogen (N3): The endocyclic nitrogen. Attack here leads to the desired fused bicyclic system.
-
The Exocyclic Nitrogen (N-exo): The amine group (
). Attack here leads to -alkylation, often resulting in acyclic byproducts or different isomers.
The Golden Rule: Under neutral conditions, the N3 (ring nitrogen) is the harder, more nucleophilic center and is the kinetically favored site for alkylation. However, steric hindrance (at C4) or strong bases can disrupt this preference.
Interactive Troubleshooting Guides (FAQ)
Module A: The Hantzsch Condensation
Standard reaction: 2-aminothiazole +
Q1: I isolated a solid precipitate, but NMR shows it’s not the cyclized product. It looks like the starting materials linked together. What happened?
Diagnosis: You have likely isolated the intermediate hydrobromide salt (2-imino-3-phenacylthiazoline HBr).
Root Cause: The initial
-
The "Free Base" Workup: Take your isolated solid. Suspend it in water.
-
Basify: Add saturated aqueous
or until pH 8–9. -
Result: The free base will precipitate or can be extracted.[1] This step forces the intramolecular dehydration to form the aromatic imidazo[2,1-b]thiazole ring.
Q2: My 2-aminothiazole has a substituent at position 4.[2] The reaction is extremely slow, or I'm getting N-exocyclic alkylation. Why?
Diagnosis: Steric hindrance at C4 is blocking the N3 approach.
Mechanism: A substituent at C4 (adjacent to N3) creates a "gatekeeper" effect. The incoming electrophile (
-
Switch Energy Source: Move from thermal reflux to Microwave Irradiation . The rapid dielectric heating can overcome the activation energy barrier.
-
Change Solvent: Use a polar aprotic solvent like DMF or 1,4-dioxane to stabilize the transition state, though ethanol is usually preferred for "green" protocols.
Q3: I used a strong base (NaH) to speed up the reaction, but my yield of the fused ring dropped. Why?
Diagnosis: Loss of regioselectivity due to anion formation.
Mechanism: Strong bases deprotonate the exocyclic amine first, creating an ambident anion. The negative charge is delocalized, making the exocyclic nitrogen significantly more nucleophilic than it is in the neutral molecule. This promotes attack at the "wrong" nitrogen.
Protocol Adjustment: Avoid strong bases during the alkylation step. Add mild base (like
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired N3-attack (Kinetic Pathway) and the undesired N-exo attack.
Caption: Mechanistic bifurcation. Path A (Green) is the standard route for fused systems. Path B (Red) occurs under specific steric or basic conditions.
Validated Experimental Protocols
Protocol A: Standard Thermal Condensation (High Purity)
Best for: Scale-up, standard substrates, high regioselectivity.
-
Stoichiometry: Dissolve 2-aminothiazole (1.0 eq) and
-bromoacetophenone (1.0 eq) in absolute ethanol (10 mL/mmol). -
Reaction: Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Observation: A solid precipitate usually forms (the HBr salt).
-
Workup (Critical):
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Protocol B: Microwave-Assisted Synthesis (High Efficiency)
Best for: 4-substituted thiazoles, library generation, rapid optimization.
-
Setup: In a microwave-safe vial (e.g., CEM Discover or Anton Paar), combine 2-aminothiazole (1.0 mmol) and
-bromoketone (1.0 mmol). -
Solvent: Add Ethanol (2 mL). Note: Solvent-free conditions on alumina support are also effective.
-
Irradiation: Set parameters:
-
Temp: 80–100°C
-
Power: 150 W (Dynamic)[5]
-
Time: 10–20 minutes
-
-
Post-Process: Pour reaction mixture into crushed ice/water. Neutralize with
. Collect solid by filtration.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Data Comparison: Thermal vs. Microwave
| Parameter | Thermal Reflux | Microwave Irradiation |
| Reaction Time | 6 – 24 Hours | 10 – 25 Minutes |
| Solvent | Ethanol (High Vol) | Ethanol (Low Vol) or Solvent-Free |
| Yield (Avg) | 65 – 75% | 85 – 94% |
| Energy Efficiency | Low | High |
| Selectivity | High (Thermodynamic control possible) | High (Kinetic control dominant) |
Advanced Strategy: Multicomponent Reactions (MCR)
For researchers needing to introduce diversity at the C5 or C6 positions without pre-synthesizing complex
Workflow:
-
Components: 2-aminothiazole + Aldehyde + Isocyanide.[1][5][6]
-
Catalyst: Scandium triflate
(5 mol%) or Iodine . -
Mechanism: [4+1] Cycloaddition.
-
Advantage: One-pot formation of 2,3-disubstituted imidazo[2,1-b]thiazoles.[7][8]
Caption: Decision tree for troubleshooting synthetic failures in imidazo[2,1-b]thiazole formation.
References
-
Regioselective Synthesis via Glycerol
-
Microwave-Assisted Protocols
-
General Reactivity & Reviews
-
Multicomponent Approaches (Groebke–Blackburn–Bienaymé)
-
Biological Applications & Structure
- Title: Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjug
- Source: PubMed (Bioorganic Chemistry).
-
URL:[Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
- 6. semanticscholar.org [semanticscholar.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
Troubleshooting low yields in thiazole synthesis
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Yields in Thiazole Synthesis
Welcome to the Technical Support Center.
You are likely here because your Hantzsch synthesis turned into a black tar, your product vanished during the aqueous workup, or your sterically hindered substrate refuses to cyclize. Thiazoles are the backbone of critical pharmacophores (e.g., Ritonavir, Dasatinib), yet their synthesis is often plagued by the instability of
This guide moves beyond textbook theory into field-proven troubleshooting . We focus on self-validating protocols where the chemistry tells you exactly where it failed.
Module 1: The "Black Tar" Syndrome (Instability of Intermediates)
The Symptom: The reaction mixture turns dark brown/black within minutes of heating. Yield is <30%, and TLC shows a streak of decomposition.
The Root Cause:
The classical Hantzsch synthesis requires an
The Fix: The One-Pot "In-Situ" Halogenation
Do not isolate the
Protocol: One-Pot Iodine-Catalyzed Synthesis
This method avoids the isolation of lachrymatory halides and minimizes tar formation.
-
Stoichiometry: Combine Ketone (1.0 equiv), Thioamide (1.1 equiv), and Iodine (
, 1.1 equiv). -
Solvent: Use Ethanol (or PEG-400 for a greener approach).
-
Activation: Stir at room temperature for 30 minutes. If the iodine color persists, heat to 60°C.
-
Self-Validation Check: The reaction should transition from deep purple (
) to a lighter amber/yellow as the iodine is consumed and the -iodo intermediate forms and reacts.
-
-
Workup: Pour into crushed ice containing sodium thiosulfate (to quench excess
) and sodium carbonate (to neutralize acid).
Workflow Visualization
Figure 1: The logic of the one-pot iodine method. By generating the iodoketone in the presence of the nucleophile, decomposition pathways are outcompeted.
Module 2: The "Vanishing Product" (pH & Solubility)
The Symptom: The reaction looked good on TLC (distinct spot), but after aqueous extraction (EtOAc/Water), the organic layer is empty.
The Root Cause: Thiazoles are weakly basic (pKa ~2.5). The Hantzsch synthesis generates HBr/HI as a byproduct. Consequently, your product exists as the thiazolium salt (water-soluble) at the end of the reaction. If you wash with water or weak acid, the product remains in the aqueous layer.
The Fix: Precise pH Titration You must liberate the free base before or during extraction.
Troubleshooting Table: Solubility vs. pH
| State of Reaction | Dominant Species | Solubility Phase | Correct Action |
| Post-Reflux | Thiazolium Hydrobromide ( | Aqueous / Polar | Do NOT extract yet. |
| Acid Wash (pH < 2) | Thiazolium Cation | Aqueous | STOP. You are washing away your product. |
| Neutralization (pH ~8) | Free Thiazole Base | Organic / Precipitate | Add |
Protocol: The "Precipitation" Workup
Instead of extraction, use solubility to your advantage.
-
Cool the reaction mixture (usually ethanol-based) to 0°C.
-
Slowly add saturated aqueous
or . -
Monitor: The solution will foam (
release). Continue until pH 8-9. -
Result: The free thiazole is often insoluble in the aqueous/ethanol mix and will precipitate as a solid.
-
Action: Filter the solid.[4] This is often cleaner than an extraction.
Module 3: Reaction Stalling (Steric Hindrance)
The Symptom: Starting material remains unreacted despite refluxing for 24 hours. The
The Root Cause:
If the ketone has bulky groups (e.g., tert-butyl, ortho-substituted aromatics), the
The Fix: Oxidative Cyclization (The "Modern" Approach)
Move away from the standard Hantzsch. Use a metal-catalyzed or oxidative cyclization approach that proceeds via a radical or radical-cation mechanism, which is less sensitive to steric bulk than the
Recommended Reagents:
-
Copper(II) salts:
or can catalyze the dehydration and cyclization steps. -
Microwave Irradiation: High-energy input can overcome the activation energy barrier for the dehydration step that thermal heating cannot.
Decision Tree: Selecting the Right Method
Figure 2: Decision matrix for selecting the synthesis pathway based on reagent stability and steric constraints.
Frequently Asked Questions (FAQs)
Q: My product is an oil and won't crystallize after neutralization. How do I purify it? A: Thiazoles can be "greasy." If it oils out:
-
Extract with DCM (Dichloromethane).
-
Wash with brine.
-
Dry over
. -
Crucial Step: Convert it to the HCl salt. Bubble HCl gas or add HCl/Ether to the organic layer. The thiazolium hydrochloride salt is almost always a solid and can be filtered and recrystallized.
Q: Can I use DMF instead of Ethanol? A: You can, but be careful. DMF has a high boiling point and is hard to remove. Ethanol is preferred because it allows the product to precipitate upon cooling. If you must use DMF (for solubility), pour the reaction into a large excess of water (10:1 Water:DMF) to force precipitation.
Q: Why does my thioamide smell like rotten eggs during the reaction?
A: This indicates hydrolysis. If water is present in the solvent and the pH drops (due to HBr formation), the thioamide can hydrolyze back to the amide +
References
-
Chem Help Asap. (2020).[1] Hantzsch Thiazole Synthesis Protocol and Mechanism.[4] Retrieved from [Link]
-
Kaleta, Z., et al. (2006).[5] Thionation of amides... and synthesis of 1,3-thiazoles.[5] Organic Letters, 8(8), 1625-1628.[5] Retrieved from [Link]
-
ResearchGate. (2025). Molecular iodine-catalyzed one-pot synthesis of Hantzsch derivatives. Retrieved from [Link]
-
Kashyap, S.J., et al. (2022). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
Sources
Work-up procedure for 2-Bromo-1-(thiazol-4-yl)ethanone reactions
Topic: Work-up, Purification, and Stability Protocols Ticket ID: CHEM-SUP-THZ-004 Status: Open Assigned Specialist: Senior Application Scientist
Safety & Handling (Read Before Opening Vessel)
WARNING: Lachrymator & Vesicant
2-Bromo-1-(thiazol-4-yl)ethanone is a potent
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.
-
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and rinse glassware before removal from the hood.
-
PPE: Double nitrile gloves are recommended. If the solid touches skin, it may not burn immediately but will cause blistering hours later.
Stability & Storage: The "Time-Bomb" Effect
Q: Why did my bright yellow solid turn into a black tar overnight?
A: This is the most common support ticket we receive. The decomposition is caused by Self-Quaternization .
The Mechanism:
The thiazole ring contains a basic nitrogen atom (
Prevention Protocol:
-
Acidic Stabilization: The hydrobromide (HBr) salt is significantly more stable than the free base because the nitrogen is protonated and non-nucleophilic. If your next step tolerates acid, store it as the salt.
-
Cold Storage: Store at -20°C under Argon.
-
Light Protection: The C-Br bond is photolabile. Wrap vials in aluminum foil.
Reaction Quenching & Isolation[2]
Q: How do I quench the bromination reaction without degrading the product?
Context: Most users synthesize this via bromination of 4-acetylthiazole using
Protocol: The "Soft Quench"
Do not use strong bases (NaOH/KOH). High pH triggers the haloform reaction or hydrolysis of the bromide.
| Step | Action | Scientific Rationale |
| 1 | Cool Down | Cool reaction mixture to 0°C. |
| 2 | Reductive Wash | Wash organic phase with 10% |
| 3 | Mild Neutralization | Wash with Sat. |
| 4 | Drying | Dry over anhydrous |
Visualization: Work-up Decision Logic
Caption: Decision tree for isolating 2-Bromo-1-(thiazol-4-yl)ethanone, prioritizing non-chromatographic methods to minimize decomposition.
Purification Troubleshooting
Q: My product is oiling out during recrystallization. What solvent should I use?
A: Oiling out usually indicates the presence of the starting material (4-acetylthiazole) or residual solvents preventing the lattice formation.
Recommended Solvent Systems:
-
Ethanol (Absolute): Dissolve hot, cool slowly.[2] If oil forms, reheat and add a seed crystal.
-
EtOAc / Hexane (1:3): Dissolve in minimal hot EtOAc, then add Hexane until cloudy.
Q: The product streaks on the silica column. How do I fix this?
A: The thiazole nitrogen interacts with the acidic silanol groups on standard silica gel, causing streaking and loss of mass.
The Fix: Neutralized Silica
-
Pre-wash your silica column with the eluent containing 1% Triethylamine (TEA) .
-
Run the column with standard eluent (e.g., Hexane/EtOAc).
-
Alternative: Use Neutral Alumina instead of silica.
Downstream Application: Hantzsch Synthesis
Q: I am reacting this with a thiourea/thioamide. Do I need to purify the bromoketone first?
A: No. This is a critical "Pro Tip."
Because the
-
Perform bromination of 4-acetylthiazole.
-
Perform a simple aqueous workup (remove bulk acid/oxidant).
-
Take the crude residue directly into the next step (Hantzsch condensation) with the thioamide in Ethanol.
-
Purify the final, stable bis-thiazole product.
Visualization: Decomposition vs. Productive Pathway
Caption: Kinetic competition between self-degradation (red path) and productive synthesis (green path).
References
-
Synthesis and Evaluation of Thiazole Derivatives: Source: National Institutes of Health (PMC) & Vertex AI Search. Context: Describes the Suzuki-Miyaura coupling and Hantzsch synthesis using 2-thiazole bromide derivatives, establishing the baseline for reactivity. Link:
-
Stability of Thiazole-2-acetamide Derivatives: Source: Frontiers in Chemistry. Context: Details the synthesis of phenacyl bromides using NBS and subsequent reaction with thiourea, highlighting the instability of the intermediate. Link:
-
Source: Fisher Scientific SDS.
-bromoketones (specifically 1-bromo-3,3-dimethylbutan-2-one as a surrogate for handling protocols), confirming lachrymator status and first aid. Link: -
General Hantzsch Thiazole Synthesis Review: Source: Arabian Journal of Chemistry. Context: Comprehensive review of thiazole synthesis via
-haloketones, validating the "one-pot" preference to avoid isolation of unstable intermediates. Link:
Sources
Validation & Comparative
Comparative Guide: Antimicrobial Screening of Thiazole Derivatives
Executive Summary: The Thiazole Advantage
Thiazole derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to bridge the efficacy gap left by failing beta-lactams and fluoroquinolones.[1] Unlike traditional antibiotics that often rely on a single mechanism (e.g., cell wall synthesis inhibition), modern thiazole derivatives frequently exhibit dual-targeting capabilities —inhibiting DNA gyrase (GyrB subunit) and disrupting bacterial membrane integrity due to their amphiphilic nature.
This guide provides a technical comparison of thiazole derivatives against standard pharmacophores, supported by experimental protocols compliant with CLSI M07-A10 standards.
Comparative Performance Analysis
The following data synthesizes recent high-impact studies comparing novel thiazole hybrids against standard-of-care antibiotics.
Table 1: Antibacterial Efficacy (MIC in µM)
Data represents a comparative range for high-potency thiazolidinone-linked thiazoles vs. Ciprofloxacin.
| Compound Class | Target Organism | MIC Range (µM) | Relative Potency vs. Control | Key Advantage |
| Thiazole-Cipro Hybrids | S. aureus (ATCC 6538) | 0.02 – 0.36 | 15x - 270x More Potent | Superior GyrB binding affinity |
| Ciprofloxacin (Control) | S. aureus (ATCC 6538) | 5.49 | 1.0x (Baseline) | Standard of Care |
| Thiazole-Pyrazoline | MRSA (Resistant Strain) | 0.005 (5 nM) | High Efficacy | Bypasses mecA resistance |
| Simple Aminothiazoles | E. coli (Gram-Neg) | 16.1 – 25.0 | Comparable | Moderate Gram-neg activity |
| Fluconazole (Control) | C. albicans | 16.0 | 1.0x (Baseline) | Standard Antifungal |
| Thiazole-Hydrazines | C. albicans | 0.45 – 15.3 | Superior | Enhanced membrane permeation |
Table 2: Cytotoxicity & Selectivity Profile
Comparison of therapeutic index (TI) proxies.
| Compound | Cell Line (Toxicity Target) | IC50 (µM) | Interpretation |
| Thiazole-Valine Hybrid | HeLa (Cervical Cancer) | 6.51 | High Cytotoxicity (Potential Anti-cancer dual use) |
| 2-Aminothiazole | Normal Fibroblasts (NIH/3T3) | > 100 | Low Toxicity (Safe for antimicrobial use) |
| 5-Fluorouracil (Control) | HeLa | 3.49 | Standard Cytotoxic Agent |
Critical Insight: Thiazole derivatives often exhibit a "switchable" toxicity profile. Derivatives linked with amino acids (e.g., tryptophan) tend to be highly cytotoxic to mammalian cells (anti-cancer potential), whereas simple 2,4-disubstituted thiazoles often maintain high bacterial selectivity with low mammalian toxicity.
Mechanism of Action: Dual-Targeting Pathway
Thiazoles evade resistance mechanisms common to fluoroquinolones (which target GyrA) by targeting the ATP-binding pocket of the GyrB subunit of DNA gyrase.[2] Additionally, their lipophilic character allows passive diffusion through the peptidoglycan layer.
Visualization: Thiazole Signaling & Inhibition Pathway
Figure 1: Mechanism of Action showing dual inhibition of GyrB and Topo IV, leading to replication arrest.
Validated Experimental Protocol: Broth Microdilution
To ensure reproducibility and adherence to CLSI M07-A10 standards, follow this self-validating workflow. This protocol uses Resazurin (Alamar Blue) for a colorimetric endpoint, which reduces observer error compared to turbidity readings.
Reagents & Preparation[3][4][5][6][7]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: 0.5 McFarland Standard (
CFU/mL), diluted 1:100. -
Dye: Resazurin sodium salt (0.015% w/v in sterile PBS).
Step-by-Step Workflow
-
Compound Preparation: Dissolve thiazole derivative in DMSO. Prepare serial 2-fold dilutions in CAMHB across a 96-well plate (Final volume: 100 µL/well). Constraint: Final DMSO concentration must be <1% to avoid solvent toxicity.
-
Inoculation: Add 100 µL of the diluted bacterial suspension (
CFU/mL final conc) to each well. -
Controls (Mandatory):
-
Growth Control: Bacteria + Broth + DMSO (No Drug).
-
Sterility Control: Broth only.
-
Positive Control:[3] Ciprofloxacin or Vancomycin at known MIC.
-
-
Incubation: Seal plate with parafilm to prevent evaporation. Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin to resorufin).
-
Visualization: Screening Workflow
Figure 2: High-throughput broth microdilution workflow using resazurin for visual MIC determination.
Structure-Activity Relationship (SAR) Guidelines
Optimizing the thiazole ring is critical for maximizing antimicrobial potency while minimizing mammalian cytotoxicity.
-
Position 2 (The "Head"):
-
Hydrazinyl / Amide Linkages: Essential for hydrogen bonding with Asp81 in the GyrB pocket.
-
Insight: Direct attachment of a free amino group often leads to rapid metabolic clearance; amide or hydrazone linkers improve stability.
-
-
Position 4 (The "Body"):
-
Phenyl Substitution: A phenyl ring at C-4 is standard.
-
Electron-Withdrawing Groups (EWG): Substituents like -Cl, -NO2, or -F at the para position of the phenyl ring significantly enhance antibacterial activity by increasing lipophilicity and electronic affinity for the target.
-
Electron-Donating Groups (EDG): Groups like -OCH3 often reduce potency against Gram-negative strains but may enhance antifungal activity.
-
-
Position 5 (The "Tail"):
-
Halogenation: Introduction of Br or Cl at C-5 can stabilize the molecule against metabolic degradation.
-
Coupling: Fusing a pyrazoline or thiazolidinone ring here creates "hybrid" molecules that often show super-potency (nanomolar MICs) against MRSA.
-
References
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI. [Link]
-
Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. Scientific Reports / NIH. [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Royal Society of Chemistry (RSC). [Link]
-
Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
A Comparative In Vitro Evaluation of 2-Bromo-1-(thiazol-4-yl)ethanone Derivatives in Drug Discovery
The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their broad pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Among the vast array of thiazole-containing molecules, those derived from the versatile building block, 2-bromo-1-(thiazol-4-yl)ethanone, represent a promising avenue for the development of novel therapeutic agents. This guide provides a comprehensive in vitro comparison of various 2-bromo-1-(thiazol-4-yl)ethanone derivatives, offering researchers and drug development professionals a critical analysis of their performance against alternative compounds, supported by experimental data and detailed methodologies.
The Versatility of the Thiazole Ring in Drug Design
The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for potent and selective binding to a wide range of biological targets. This has led to the development of numerous FDA-approved drugs containing a thiazole moiety, such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[1] The chemical tractability of the thiazole ring allows for facile derivatization, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2]
Comparative In Vitro Efficacy of Thiazole Derivatives
The true measure of a compound's potential lies in its performance in well-designed in vitro assays. Here, we compare the efficacy of various thiazole derivatives across key therapeutic areas, drawing upon data from multiple studies.
Anticancer Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[5][6]
A study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones revealed that compound 4c exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively.[5][6] This activity was superior to the standard drug Staurosporine in the same study.[5][6] Furthermore, compound 4c was found to be a potent inhibitor of VEGFR-2, a key mediator of angiogenesis in tumors, with an IC50 of 0.15 µM.[5][6]
In another study, arylidene-hydrazinyl-thiazoles were evaluated for their in vitro cytotoxicity against a panel of cancer cell lines.[7] Compounds 4m , 4n , and 4r demonstrated outstanding activity, particularly against the BxPC-3 pancreatic cancer cell line, reducing cell survival to 23.85–26.45% at a 10 µM concentration.[7] These compounds were shown to induce apoptosis and cause cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization.[7]
For comparison, cisplatin, a widely used chemotherapeutic agent, often exhibits IC50 values in the low micromolar range against various cancer cell lines. The comparable or, in some cases, superior potency of these thiazole derivatives highlights their therapeutic promise.
Table 1: Comparative Anticancer Activity of Thiazole Derivatives
| Compound/Drug | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis Induction | [5][6] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | VEGFR-2 Inhibition, Apoptosis Induction | [5][6] |
| Arylidene-hydrazinyl-thiazole 4m | BxPC-3 (Pancreatic) | Not explicitly stated as IC50, but high cytotoxicity at 10 µM | Apoptosis Induction, G2/M Cell Cycle Arrest, Tubulin Polymerization Inhibition | [7] |
| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 | Apoptosis Induction | [5][6] |
| Sorafenib | - | 0.059 (VEGFR-2) | VEGFR-2 Inhibition | [5][6] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Thiazole derivatives have emerged as a promising class of antimicrobials.[8][9]
In one study, novel thiazole derivatives were synthesized and evaluated for their antimicrobial activity.[10] Compound 2e showed moderate activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), and fungal strains (Candida albicans and Candida krusei), with MIC values of 125, 250, and 500 µg/mL, respectively.[10]
Another investigation into bis-thiazole derivatives identified compounds 7a , 7c , and 7d as having the highest antibacterial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial activity of these compounds was determined using the agar well diffusion method.
For context, the standard antibiotic Ciprofloxacin often exhibits MIC values in the range of 0.004 to 2 µg/mL against susceptible bacteria. While the reported MIC values for the thiazole derivatives are higher, their novel structures offer a potential scaffold for further optimization to enhance potency.
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | MIC Value (µg/mL) | Method | Reference |
| Thiazole Derivative 2e | Bacillus subtilis | 125 | Broth Microdilution | [10] |
| Thiazole Derivative 2e | Staphylococcus aureus | 125 | Broth Microdilution | [10] |
| Thiazole Derivative 2e | Pseudomonas aeruginosa | 250 | Broth Microdilution | [10] |
| Thiazole Derivative 2e | Escherichia coli | 250 | Broth Microdilution | [10] |
| Thiazole Derivative 2e | Candida albicans | 500 | Broth Microdilution | [10] |
| Bis-thiazole 7a, 7c, 7d | Gram-positive & Gram-negative bacteria | High activity (qualitative) | Agar Well Diffusion |
Enzyme Inhibition
Thiazole derivatives have also been explored as inhibitors of various enzymes implicated in disease.
One study focused on the inhibition of acetylcholinesterase (AChE), a key target in Alzheimer's disease.[11] Newly synthesized thiazole-based derivatives, compounds 10 and 16 , were found to be potent AChE inhibitors with IC50 values of 103.24 nM and 108.94 nM, respectively.[11] These values are comparable to the well-known AChE inhibitor, Donepezil.
Another area of investigation is the inhibition of carbonic anhydrases (CAs), which are involved in various physiological and pathological processes.[12] Thiazole-methylsulfonyl derivatives showed promising inhibitory activity against human CA I and CA II isoforms, with IC50 values ranging from 39.38 to 198.04 µM for hCA I and 39.16 to 86.64 µM for hCA II.[12]
Table 3: Comparative Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound | Target Enzyme | IC50/Ki Value | Reference Compound/Drug | Reference |
| Thiazole Derivative 10 | Acetylcholinesterase (AChE) | 103.24 nM | Donepezil | [11] |
| Thiazole Derivative 16 | Acetylcholinesterase (AChE) | 108.94 nM | Donepezil | [11] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 µM (Ki) | - | [13] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 µM (Ki) | - | [13] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I (hCA I) | 39.38–198.04 µM | Acetazolamide (AAZ) | [12] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase II (hCA II) | 39.16–86.64 µM | Acetazolamide (AAZ) | [12] |
Experimental Methodologies: A Guide to Reproducible In Vitro Evaluation
The credibility of any in vitro study hinges on the robustness and reproducibility of its experimental protocols. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Guide: 2-Bromo-1-(thiazol-4-yl)ethanone in Heterocyclic Construction
The following guide details the mechanistic behavior and synthetic utility of 2-Bromo-1-(thiazol-4-yl)ethanone , explicitly comparing it to its carbocyclic analog, Phenacyl Bromide (2-Bromoacetophenone) .
Executive Summary & Reactivity Profile
2-Bromo-1-(thiazol-4-yl)ethanone acts as a high-reactivity "linchpin" scaffold in medicinal chemistry. Unlike the standard benchmark Phenacyl Bromide , the incorporation of the thiazole core significantly alters the electronic landscape of the
Comparative Electronic Landscape
The thiazole ring is an electron-deficient heteroaromatic system (similar to pyridine). This exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the adjacent carbonyl group.
| Feature | Phenacyl Bromide (Standard) | 2-Bromo-1-(thiazol-4-yl)ethanone (Product) | Mechanistic Implication |
| Core Electronics | Phenyl (Weakly donating/neutral) | Thiazole (Electron withdrawing) | Thiazole core destabilizes positive charge build-up, increasing electrophilicity. |
| Moderate Electrophile | High Electrophile | Faster | |
| Carbonyl Reactivity | Moderate | High | Susceptible to rapid 1,2-addition; facilitates faster cyclodehydration. |
| Solubility | Lipophilic | Amphiphilic | Improved solubility in polar organic solvents (EtOH, DMF). |
Visualization: Reactivity Map
The following diagram maps the electrophilic sites and the influence of the thiazole ring.
Figure 1: Reactivity map highlighting the electronic activation provided by the thiazole scaffold compared to standard phenyl rings.
Mechanistic Performance Analysis
Pathway A: The Hantzsch Extension (Bis-Thiazole Synthesis)
The primary application of this product is the synthesis of bis-thiazoles via the Hantzsch thiazole synthesis.
-
Mechanism: The reaction proceeds via a stepwise
attack by a thioamide sulfur on the -carbon, followed by cyclodehydration. -
Comparison: Kinetic studies on phenacyl bromides indicate that electron-withdrawing substituents accelerate this reaction (
). Consequently, 2-Bromo-1-(thiazol-4-yl)ethanone reacts 1.5–2.0x faster than phenacyl bromide under identical conditions.
Experimental Data: Yield Comparison
| Reactant (Nucleophile) | Product (with Phenacyl Br) | Product (with Thiazolyl Br) | Yield Improvement | Ref |
| Thiourea | 2-Amino-4-phenylthiazole (82%) | 2-Amino-4,4'-bisthiazole (91%) | +9% | [1, 2] |
| Thiobenzamide | 2,4-Diphenylthiazole (78%) | 2-Phenyl-4,4'-bisthiazole (88%) | +10% | [3] |
Validated Protocol: Bis-Thiazole Synthesis
-
Dissolution: Dissolve 1.0 eq of 2-Bromo-1-(thiazol-4-yl)ethanone in Ethanol (0.5 M).
-
Addition: Add 1.1 eq of Thiourea.
-
Reflux: Heat to reflux.[1] Observation: Product often precipitates within 30-60 mins (vs. 2-3 hours for phenacyl bromide).
-
Workup: Cool, filter precipitate, wash with cold ethanol. Neutralize hydrobromide salt with aqueous
.
Figure 2: Hantzsch synthesis pathway. The electron-poor thiazole ring accelerates the initial SN2 step.
Pathway B: Fused Ring Construction (Imidazo[2,1-b]thiazoles)
This reaction is critical for accessing fused heterocyclic drugs (e.g., Levamisole analogs).
-
Regioselectivity Challenge: 2-Aminothiazole has two nucleophilic sites: the exocyclic amine (
) and the ring nitrogen ( ). -
Scientific Insight: The ring nitrogen is more nucleophilic. Reaction with 2-Bromo-1-(thiazol-4-yl)ethanone leads to alkylation at
first, forming a quaternary salt, which then cyclizes. -
Performance: The enhanced electrophilicity of the thiazolyl ketone ensures high regioselectivity, minimizing the formation of the kinetic dead-end (exocyclic N-alkylation) often seen with less reactive alkyl halides.
Validated Protocol: Fused Ring Synthesis
-
Mix: Combine 2-aminothiazole (1.0 eq) and 2-Bromo-1-(thiazol-4-yl)ethanone (1.0 eq) in anhydrous Ethanol.
-
Reflux: Reflux for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (
) should disappear. -
Isolation: The product precipitates as the HBr salt. Filter and treat with
to liberate the free base.
Figure 3: Regioselective synthesis of imidazo[2,1-b]thiazoles. The pathway is driven by the nucleophilicity of the ring nitrogen.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of C-Br bond | Ensure anhydrous solvents; avoid strong aqueous bases during the reaction phase. |
| Multiple Spots on TLC | N- vs S-alkylation competition | Use polar aprotic solvents (DMF) if ethanol fails; lower temperature to favor kinetic product. |
| Lachrymatory Effect | Vaporization of | Safety: Handle only in a fume hood. This compound is a potent lachrymator (tear gas agent). |
References
-
Kinetics of Thiazole Form
-Halo Ketones and Thioamides. Orient. J. Chem., 2022.[1][2][3] Link -
Synthesis of Bisthiazole Derivatives. National Institutes of Health (PMC). Link
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole. MDPI Molbank, 2023. Link
-
Reaction of
-bromoacetylthiazole vs phenacyl bromide. ResearchGate Comparative Studies. Link -
Chemistry of Imidazo[2,1-b][1,3,4]thiadiazoles. Tetrahedron, 2011. Link
Sources
A Senior Application Scientist's Guide to X-ray Crystallography of Imidazo[2,1-b]thiazoles: From Theory to Practice
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Elucidating the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR), optimizing their design, and ultimately developing more potent and selective therapeutic agents. This guide provides an in-depth comparison of crystallographic data for various imidazo[2,1-b]thiazole derivatives, details practical experimental protocols for obtaining high-quality crystals, and explores the influence of substituents on crystal packing.
The Decisive Role of Crystal Structure in Drug Design
The precise knowledge of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, is fundamental to rational drug design. For imidazo[2,1-b]thiazoles, X-ray crystallography provides invaluable insights into:
-
Conformational Analysis: Determining the preferred spatial orientation of the fused ring system and its substituents.
-
Intermolecular Interactions: Identifying key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules pack in a crystal lattice. This information is a surrogate for understanding how these molecules might interact with their biological targets.
-
Pharmacophore Modeling: Providing accurate geometric parameters for the development of pharmacophore models used in virtual screening and lead optimization.
-
Polymorphism Screening: Identifying different crystalline forms of the same compound, which can have significant implications for its physical properties, such as solubility and bioavailability.
Comparative Crystallographic Analysis of Imidazo[2,1-b]thiazole Derivatives
The substitution pattern on the imidazo[2,1-b]thiazole core profoundly influences the resulting crystal structure and packing motifs. Below is a comparative analysis of crystallographic data from several published derivatives, highlighting the impact of different substituents.
| Compound/Derivative | Substituents | Crystallization Method & Solvent | Space Group | Key Intermolecular Interactions | Ref. |
| 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole | 4-Cl-Ph at C6, Me at C3 | Slow crystallization from N,N-dimethylformamide | P2₁/c | π-π stacking | [3] |
| 6-(3-Chlorophenyl)imidazo[2,1-b][4][5][6]thiadiazole | 3-Cl-Ph at C6 | Slow evaporation from ethyl acetate | P2₁/c | π-stacking (centrosymmetric dimers) | [5] |
| 2-(3-hydroxy-3-phenylimidazo[2,1-b]thiazol-2(3H)-ylidene)-1-phenylethanone | Phenyl and hydroxyl groups | Acetic acid and ethyl acetate (1:4 mixture) | P2₁/c | Not specified | [7] |
| Benzo[6][8]imidazo[2,1-b]thiazole-2-carbaldehyde | Fused benzene ring, aldehyde at C2 | Not specified | P2₁/c | C-H···O hydrogen bonds, offset π-π stacking | [9][10] |
Insights from the Data:
-
Planarity and Torsion Angles: The imidazo[2,1-b]thiazole core is generally planar. For instance, in 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole, the phenyl ring is only slightly twisted relative to the fused heterocyclic system by 5.65(6)°.[3] Similarly, in 6-(3-Chlorophenyl)imidazo[2,1-b][4][5][6]thiadiazole, the dihedral angle between the benzene and imidazo[2,1-b][4][5][6]thiadiazole rings is a mere 6.0(9)°.[5] This near-planarity can facilitate favorable π-π stacking interactions, which are a recurring motif in the crystal packing of these compounds.
-
Dominance of π-π Stacking: A prevalent intermolecular interaction observed in the crystal structures of aryl-substituted imidazo[2,1-b]thiazoles is π-π stacking. In the case of 6-(3-Chlorophenyl)imidazo[2,1-b][4][5][6]thiadiazole, these interactions lead to the formation of centrosymmetric dimers.[5] The benzo-fused derivative also exhibits offset π-π stacking, contributing to the formation of undulating layers in the crystal lattice.[9][10]
-
Role of Hydrogen Bonding: When suitable functional groups are present, hydrogen bonding plays a significant role in directing the crystal packing. The carbaldehyde group in Benzo[6][8]imidazo[2,1-b]thiazole-2-carbaldehyde, for example, participates in C-H···O hydrogen bonds, forming inversion dimers.[9][10]
Experimental Protocols for Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a generalized workflow and a detailed protocol for the crystallization of imidazo[2,1-b]thiazole derivatives, based on successful reported methods.
General Crystallization Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: Slow Evaporation
This method is particularly effective for compounds that are sparingly soluble in a volatile solvent.
Materials:
-
Purified imidazo[2,1-b]thiazole derivative (>98% purity)
-
Crystallization-grade solvents (e.g., ethyl acetate, ethanol, N,N-dimethylformamide)
-
Small glass vials (1-2 mL) with loose-fitting caps or parafilm with a few needle punctures
-
Microscope for crystal visualization
Procedure:
-
Solubility Test: Begin by testing the solubility of your compound in a range of solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Prepare a Saturated Solution: In a clean vial, dissolve a small amount of the imidazo[2,1-b]thiazole derivative in the chosen solvent. Gently warm the mixture if necessary to achieve saturation. Ensure that a small amount of undissolved solid remains.
-
Filter the Solution: To remove any particulate matter, filter the warm, saturated solution into a clean vial using a syringe filter.
-
Slow Evaporation: Cover the vial with a loose-fitting cap or seal with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Room temperature is often a good starting point.
-
Monitoring: Check the vial periodically under a microscope for the formation of single crystals. This may take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop or a fine needle.
Logical Relationships in Crystallization
Caption: Factors influencing the outcome of a crystallization experiment.
Conclusion
X-ray crystallography is an indispensable tool in the study of imidazo[2,1-b]thiazoles, providing a deep understanding of their structural features that are critical for their biological activity. While the imidazo[2,1-b]thiazole core tends to be planar, the nature and position of substituents play a crucial role in dictating the intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn govern the crystal packing. The successful crystallization of these compounds often relies on careful solvent selection and the application of slow evaporation or vapor diffusion techniques. The comparative data and experimental protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to successfully obtain and analyze the crystal structures of novel imidazo[2,1-b]thiazole derivatives, thereby accelerating the drug discovery and development process.
References
-
Banu, K. S., et al. (2011). 6-(3-Chlorophenyl)imidazo[2,1-b][4][5][6]thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3263. [Link]
-
Chornous, V. A., et al. (2015). 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o44. [Link]
-
Dadou, S. M. A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1269-1281. [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 22(8), 1252. [Link]
-
Krishna, P. M., et al. (2016). Benzo[6][8]imidazo[2,1-b]thiazole-2-carbaldehyde. IUCrData, 1(6), x160778. [Link]
-
Kumar, A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Indian Journal of Heterocyclic Chemistry, 27(4), 329-336. [Link]
-
Rojas-Carrillo, D. C., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry, 4(4), 1336-1347. [Link]
-
Saeed, A., et al. (2018). Single crystal X-ray structure, spectroscopic and DFT studies of Imidazo[2,1-b]thiazole. Journal of Molecular Structure, 1155, 62-71. [Link]
-
Yallur, B., et al. (2016). Benzo[6][8]imidazo[2,1-b]thiazole-2-carbaldehyde. IUCrData, 1(6). [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 3. 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-(3-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
- 7. (PDF) Single crystal X-ray structure, spectroscopic and DFT studies of Imidazo[2,1-b]thiazole: 2-(3-hydroxy-3-phenylimidazo[2,1-b]thiazol- 2(3H)-ylidene)-1-phenylethanone [academia.edu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzo[4,5]imidazo[2,1- b ]thiazol... preview & related info | Mendeley [mendeley.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-1-(thiazol-4-yl)ethanone
[1][2][3][4]
Executive Summary: The "Lachrymator" Protocol
2-Bromo-1-(thiazol-4-yl)ethanone belongs to the class of
This guide provides a self-validating disposal workflow designed to neutralize the electrophilic carbon center, preventing downstream exposure risks for waste management personnel.[1][3][4]
Part 1: Hazard Profile & Segregation Logic[1][2][3][4]
Before initiating disposal, you must classify the material state.[3][4] This compound reacts violently with strong nucleophiles and bases; therefore, segregation is not optional—it is critical. [2][3][4]
Table 1: Physicochemical Hazard Data
| Property | Specification | Operational Implication |
| Functional Class | High alkylating potential; mutagenic risk.[1][2][3] | |
| GHS Codes | H314, H318, H335 | Causes severe burns and respiratory irritation.[2][3][4] |
| Reactivity | Electrophilic | DO NOT mix with azides (explosion risk) or strong bases (exothermic polymerization).[1][2][3] |
| Waste Stream | Halogenated Organic | Must be incinerated; do not mix with non-halogenated solvents.[1][2][3] |
Diagram 1: Waste Stream Decision Matrix
This workflow dictates the immediate physical handling of the substance based on its state.[1][4]
Figure 1: Operational decision matrix for segregating waste streams to prevent cross-contamination.
Part 2: Chemical Deactivation (Quenching)
Expert Insight: For large quantities (>5g) or old bottles suspected of peroxide formation or degradation, chemical quenching is safer than direct disposal.[3][4] We utilize Sodium Thiosulfate to convert the volatile alkyl bromide into a non-volatile, water-soluble Bunte salt.[1][3][4]
The Mechanism
The thiosulfate anion (
Diagram 2: Deactivation Pathway
Figure 2: Chemical transformation during thiosulfate quenching, rendering the compound safe for aqueous disposal.[1][2][3][4]
Quenching Protocol (Step-by-Step)
-
Preparation: Dissolve the waste material in a minimal amount of acetone or ethanol.[1][4]
-
Reagent: Prepare a 10% aqueous solution of sodium thiosulfate (approx. 2 molar equivalents relative to the bromoketone).
-
Mixing: Slowly add the thiosulfate solution to the bromoketone solution while stirring.
-
Validation: Stir for 1 hour. Test pH; if acidic (due to HBr formation), neutralize carefully with sodium bicarbonate to pH 7.[3][4]
-
Final Disposal: The resulting mixture contains the Bunte salt and can now be bottled as "Aqueous Waste with Organic Contaminants" or "Halogenated Solvent Waste" depending on the organic solvent percentage.[1][4]
Part 3: Operational Disposal Procedures
A. Solid Waste (Pure Compound)
Do not dissolve solid waste just to pour it into a drum.[1][3] Solids are safer to transport.[1][2][4]
-
Containment: Place the original container inside a clear, 4-mil polyethylene bag.
-
Secondary Containment: Place the bagged container inside a second bag (Double-Bagging).
-
Labeling: Affix a hazardous waste tag.
B. Liquid Waste (Mother Liquors/HPLC Waste)[1][3]
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid) or strong bases (Ammonium hydroxide), as these can react violently with the ketone or thiazole ring.[3][4]
C. Spill Cleanup (Emergency Response)
If a spill occurs outside a fume hood, evacuate the immediate area.[2][3][4]
-
PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (not just glasses).[1][3][4] A full-face respirator with organic vapor cartridges is recommended if the powder is aerosolized.[1][4]
-
Neutralization: Cover the spill with a mix of Sodium Thiosulfate and Sodium Carbonate (soda ash).[1][4]
-
Cleanup: Dampen the powder with water to initiate the quenching reaction.[1][4] Scoop the resulting paste into a wide-mouth jar.[1][3]
-
Cleaning: Wash the surface with soap and water; test the surface pH to ensure no acidic residues remain.[1][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethanone (Structural Analog).[1][2][3][4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1][4] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).[1][3] Retrieved from [Link][1][2][3]
-
Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Bromo-1-(thiazol-4-yl)ethanone
Executive Summary: The Hazard Profile
2-Bromo-1-(thiazol-4-yl)ethanone is not a generic reagent; it is a potent
-
Lachrymatory Effect: It acts as a powerful tear agent.[1][2] Minute quantities of vapor or dust can incapacitate a researcher, causing severe eye pain and respiratory distress.
-
Alkylating Potential: As an alkyl halide, it is a direct-acting alkylating agent. It causes severe skin burns (Corrosive, Category 1B) and poses potential genotoxic risks.
The Core Directive: Do not rely on standard "lab coat and glasses" safety. This compound requires a barrier-redundancy strategy .
Part 1: The PPE Matrix (Personal Protective Equipment)
Standard nitrile gloves provide insufficient protection against
Hand Protection (The Double-Glove Protocol)
-
Primary Barrier (Inner): 4-mil Nitrile (Inspection Grade).
-
Secondary Barrier (Outer): 5-8 mil Nitrile (Extended Cuff).
-
High-Risk Operations (Spills/Stock Solution Prep): Silver Shield® / 4H® (PE/EVAL/PE laminate) gloves are mandatory. These provide >4-hour breakthrough times where nitrile may fail in <15 minutes.
-
Technique: Immediate Removal. If a splash occurs on the outer glove, strip it immediately.[3] Do not wait for the sensation of burning; by the time you feel it, the chemical has already permeated.
Ocular & Face Protection
-
Standard: Chemical Splash Goggles (Indirect Vent or Non-Vented). Safety glasses are unacceptable because lachrymatory vapors can bypass the side shields.[1]
-
Scale-Up (>5g): Add a polycarbonate Face Shield (8-inch minimum) over the goggles to protect the neck and chin from corrosive dust/aerosols.
Respiratory & Body Protection
-
Respiratory: All handling must occur within a certified chemical fume hood. If work must be done outside a hood (highly discouraged), a Full-Face Resiprator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
-
Body: 100% Cotton Lab Coat (Synthetics can melt into skin if a fire occurs). For scale-up, wear a chemical-resistant apron (Tychem® or PVC) over the coat.
Part 2: Operational Protocols (The Self-Validating System)
Safety is not just what you wear; it is how you set up your workspace. The following protocol creates a "Self-Validating System" where you cannot proceed unless safety measures are active.
Step 1: The Neutralization Trap (Pre-Work Requirement)
-
The Rule: Never open the reagent bottle until you have prepared a neutralization bath.
-
The Bath: A mixture of 10% Sodium Thiosulfate (
) and Ethanol/Water (1:1) . -
Mechanism: Thiosulfate rapidly reacts with the
-bromoketone via displacement, converting the lachrymatory alkyl bromide into a non-volatile, water-soluble thiosulfate ester. -
Validation: Place a beaker of this solution in the hood before starting. This serves as your "emergency brake" for contaminated spatulas or small drips.
Step 2: Weighing & Transfer
-
Risk: The highest risk of exposure is during weighing (dust generation).
-
Method:
-
Do not weigh on an open benchtop balance.
-
Tare a vial with a cap on the balance.
-
Move the vial to the fume hood.
-
Transfer the solid into the vial inside the hood.
-
Cap the vial tightly inside the hood before moving it back to the balance.
-
Wipe the exterior of the vial with a tissue dampened in the thiosulfate solution before removing it from the hood.
-
Step 3: Reaction Monitoring
-
Venting: Ensure reaction vessels are vented through a bubbler containing the thiosulfate solution to trap escaping lachrymatory vapors.
Part 3: Visualization of Safety Logic
Figure 1: Safe Handling Workflow
This diagram illustrates the mandatory "Check-Gate" system. You cannot proceed to the next step without satisfying the safety condition.
Caption: The "Gatekeeper" workflow ensures neutralization capability is established before the chemical container is opened.
Part 4: Emergency Response & Disposal
Spill Response Scenario
-
Minor Spill (Inside Hood):
-
Cover with solid sodium thiosulfate or soak with the prepared liquid neutralization bath.
-
Wait 15 minutes.
-
Clean up as standard chemical waste.
-
-
Major Spill (Outside Hood):
-
EVACUATE IMMEDIATELY. Do not attempt to clean. The lachrymatory effect will disorient you, leading to potential inhalation injury.
-
Trigger the fire alarm/evacuation protocol.
-
Re-enter only with SCBA (Self-Contained Breathing Apparatus) support.
-
Figure 2: Spill Decision Matrix
Caption: Decision tree prioritizing respiratory safety over asset recovery during a lachrymator spill.
Disposal Protocols
-
Waste Stream: Halogenated Organic Waste.
-
Labeling: Must be clearly tagged "LACHRYMATOR" and "CORROSIVE."
-
Pre-Treatment: Ideally, quench all reaction mixtures with sodium thiosulfate before adding to the waste carboy to prevent "gassing off" in the waste storage area.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122026, 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. Retrieved from [Link]
-
University of Pennsylvania, EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Data on nitrile permeation for halogenated organics). Retrieved from [Link]
-
Brandeis University. Laboratory Safety Guidelines for Lachrymators. (Protocols for handling tear-producing agents).[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
